molecular formula C9H12O6 B093841 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 16526-68-4

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B093841
CAS No.: 16526-68-4
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,3,5-tricarboxylic acid (CAS 25357-95-3) is a high-purity (≥98%) white crystalline powder with a melting point of 207°C and molecular weight of 216.19 g/mol. It is a versatile tricarboxylic acid that serves as a fundamental building block in supramolecular chemistry and materials science. Structural studies show that the cis,cis-isomer of this compound adopts a stable chair conformation in solution, with all three carboxyl groups occupying equatorial positions . This specific geometry makes it an ideal tripodal guest molecule for molecular recognition studies. Research demonstrates its ability to form stable 1:1 complexes with synthetic tripodal receptors in organic solvents, as confirmed by X-ray crystallography, which reveals a packing into multi-columnar self-assemblies . These properties make it invaluable for investigating non-covalent interactions, designing novel host-guest systems, and developing advanced self-assembled materials. The product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled, sealed, dry environment at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cyclohexane-1,3,5-tricarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the cis and trans isomers of cyclohexane-1,3,5-tricarboxylic acid. This document details experimental methodologies, presents quantitative data in a structured format, and includes workflow visualizations to support research and development in medicinal chemistry and materials science where these compounds are utilized as versatile building blocks.

Introduction

This compound, a saturated alicyclic compound, exists as two primary geometric isomers: the cis (all-cis or 1α,3α,5α) and trans (1α,3α,5β) forms. The stereochemistry of these isomers dictates their three-dimensional structure and, consequently, their physical properties and reactivity. This makes them valuable scaffolds in the design of novel therapeutic agents, metal-organic frameworks (MOFs), and other functional materials. The ability to synthesize and purify specific isomers is therefore of critical importance. This guide outlines the key procedures for achieving this.

Synthesis of this compound Isomers

The primary route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 1,3,5-benzenetricarboxylic acid (trimesic acid)[1][2][3]. The reaction involves the reduction of the benzene ring to a cyclohexane ring. This process typically yields a mixture of the cis and trans isomers. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure, although literature specifically detailing the stereoselective synthesis of these particular isomers is limited. Generally, catalytic hydrogenation of substituted benzenes can lead to a predominance of the cis isomer due to the stereochemistry of hydrogen addition to the planar aromatic ring adsorbed on the catalyst surface.

Synthesis_Workflow Synthesis Workflow trimesic_acid 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) hydrogenation Catalytic Hydrogenation trimesic_acid->hydrogenation isomer_mixture Mixture of cis- and trans- This compound hydrogenation->isomer_mixture purification Purification isomer_mixture->purification cis_isomer cis-Isomer purification->cis_isomer trans_isomer trans-Isomer purification->trans_isomer

Figure 1: General workflow for the synthesis of this compound isomers.
Experimental Protocol: Catalytic Hydrogenation of Trimesic Acid

The following is a generalized experimental protocol adapted from a similar procedure for the hydrogenation of gallic acid. Optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C) catalyst

  • Deionized water or a suitable organic solvent (e.g., ethanol, acetic acid)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, combine 1,3,5-benzenetricarboxylic acid and the chosen solvent.

  • Add the catalyst to the mixture. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1500 psi).

  • Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with a small amount of the solvent to recover any adsorbed product.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis- and trans-cyclohexane-1,3,5-tricarboxylic acid.

Purification of this compound Isomers

The separation of the cis and trans isomers from the crude reaction mixture is a critical step. The choice of purification method will depend on the scale of the synthesis and the desired purity of the final products. The most common techniques for separating geometric isomers of carboxylic acids are fractional crystallization and preparative chromatography.

Purification_Workflow Purification Workflow isomer_mixture Crude Isomer Mixture fractional_crystallization Fractional Crystallization isomer_mixture->fractional_crystallization preparative_hplc Preparative HPLC isomer_mixture->preparative_hplc less_soluble_isomer Less Soluble Isomer (e.g., trans) fractional_crystallization->less_soluble_isomer more_soluble_isomer More Soluble Isomer (e.g., cis) fractional_crystallization->more_soluble_isomer collected_fractions Collected Fractions preparative_hplc->collected_fractions pure_cis Pure cis-Isomer collected_fractions->pure_cis pure_trans Pure trans-Isomer collected_fractions->pure_trans

Figure 2: General purification strategies for separating cis and trans isomers.
Fractional Crystallization

This technique exploits the potential differences in solubility between the cis and trans isomers in a given solvent. Generally, the more symmetrical trans isomer is less soluble and will crystallize out of solution first upon cooling.

Experimental Protocol:

  • Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent (e.g., deionized water, ethanol, or a mixture thereof).

  • Slowly cool the solution to room temperature to allow for the selective crystallization of the less soluble isomer. Further cooling in an ice bath can enhance crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This crop will be enriched in the less soluble isomer.

  • The filtrate (mother liquor) will be enriched in the more soluble isomer. Concentrate the mother liquor by evaporating a portion of the solvent and repeat the cooling and crystallization process to obtain a crop of the more soluble isomer.

  • Repeat the recrystallization process for each isomer fraction until a constant melting point and high purity (as determined by analytical methods such as NMR or HPLC) are achieved.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of closely related isomers. The choice of stationary phase and mobile phase is crucial for achieving good resolution. For carboxylic acids, reverse-phase chromatography is often employed.

Experimental Protocol:

  • Dissolve the crude isomer mixture in a suitable solvent compatible with the mobile phase.

  • Inject the sample onto a preparative HPLC column (e.g., C18).

  • Elute the isomers using an appropriate mobile phase, which typically consists of a mixture of an aqueous buffer (often with a low pH to suppress ionization of the carboxylic acid groups) and an organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.

  • Monitor the elution of the isomers using a suitable detector (e.g., UV-Vis).

  • Collect the fractions corresponding to each isomer peak.

  • Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the purified products.

Data Presentation

The following tables summarize the key quantitative data for the isomers of this compound.

Table 1: Physical and Chemical Properties

Propertycis-Cyclohexane-1,3,5-tricarboxylic Acidtrans-Cyclohexane-1,3,5-tricarboxylic Acid
CAS Number 16526-68-416526-69-5
Molecular Formula C₉H₁₂O₆C₉H₁₂O₆
Molecular Weight 216.19 g/mol 216.19 g/mol
Melting Point 211-215 °CData not readily available
Appearance White to off-white powderData not readily available

Table 2: Synthesis and Purification Parameters (Illustrative)

ParameterSynthesis (Hydrogenation)Purification (Fractional Crystallization)Purification (Preparative HPLC)
Starting Material 1,3,5-Benzenetricarboxylic acidMixture of cis/trans isomersMixture of cis/trans isomers
Catalyst 5% Rh/Al₂O₃ or 5% Pd/C--
Solvent Water, Ethanol, or Acetic AcidWater, EthanolAcetonitrile/Water with acid modifier
Temperature 50-100 °CVariable (hot to cold)Ambient
Pressure 500-1500 psiAtmosphericHigh Pressure
Typical Yield >90% (mixture)Isomer dependentIsomer dependent
Purity Achieved Mixture of isomers>95% with multiple recrystallizations>99%

Conclusion

The synthesis of this compound isomers is readily achievable through the catalytic hydrogenation of trimesic acid, typically yielding a mixture of stereoisomers. The purification of these isomers into their pure cis and trans forms can be accomplished using standard laboratory techniques such as fractional crystallization and preparative HPLC. The choice of purification method will be dictated by the specific requirements of the research, including the desired scale and purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these important chemical entities. Further optimization of both the synthesis and purification steps may be required to meet specific experimental objectives.

References

A Technical Guide to the Spectroscopic Characterization of cis- and trans-Cyclohexane-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the cis and trans isomers of cyclohexane-1,3,5-tricarboxylic acid. This document details experimental protocols and presents key quantitative data to aid in the identification and differentiation of these stereoisomers.

Introduction

This compound exists as two primary stereoisomers: the cis (all-axial or all-equatorial carboxyl groups in the chair conformation) and trans (a mix of axial and equatorial carboxyl groups) forms. The distinct spatial arrangement of the carboxylic acid functional groups in these isomers leads to unique spectroscopic signatures. Understanding these differences is crucial for their unambiguous identification in various research and development settings, including materials science and drug discovery, where the specific geometry of a molecule can dictate its physical properties and biological activity.

This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) for the characterization of these isomers.

Spectroscopic Data and Analysis

The following sections present the key spectroscopic data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclohexane derivatives. The chemical shifts and coupling constants of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation.

Logical Relationship for NMR Analysis

cluster_nmr NMR Spectroscopic Analysis Isomer cis or trans Isomer Conformation Chair Conformation (Axial/Equatorial Protons) Isomer->Conformation Chemical_Shifts Proton (¹H) and Carbon (¹³C) Chemical Shifts Conformation->Chemical_Shifts Coupling_Constants ¹H-¹H Coupling Constants (J-values) Conformation->Coupling_Constants Structure_Elucidation Stereochemical Assignment Chemical_Shifts->Structure_Elucidation Coupling_Constants->Structure_Elucidation

Caption: Logical workflow for NMR-based stereochemical assignment.

cis-Cyclohexane-1,3,5-tricarboxylic Acid (all-axial/equatorial conformer)

In the most stable chair conformation of the cis isomer, all three carboxyl groups can occupy equatorial positions to minimize steric hindrance. This results in a simplified NMR spectrum due to the high degree of symmetry.

Table 1: ¹H and ¹³C NMR Data for cis-Cyclohexane-1,3,5-tricarboxylic Acid

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~2.5 (est.)Multiplet3HCH-COOH
~2.0 (est.)Multiplet6HCH₂
~12.0 (est.)Broad Singlet3HCOOH
¹³C~175 (est.)--C=O
~40 (est.)--CH-COOH
~30 (est.)--CH₂

Note: Estimated values are based on spectral images. Actual values may vary depending on the solvent and experimental conditions.

trans-Cyclohexane-1,3,5-tricarboxylic Acid

The trans isomer has a lower degree of symmetry, with a combination of axial and equatorial carboxyl groups. This leads to a more complex NMR spectrum with a greater number of distinct signals for both the ring protons and carbons. Due to the limited availability of experimental data, specific chemical shifts and coupling constants for the trans isomer are not widely reported. However, it is expected to exhibit more complex multiplets for the methine and methylene protons compared to the cis isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the carboxylic acid group (O-H and C=O stretching). However, subtle differences in the fingerprint region may arise due to the different molecular symmetries and vibrational modes.

Table 2: Key IR Absorption Bands for this compound Isomers

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Fingerprint Region (cm⁻¹)
cis3300-2500 (broad)~17102950-2850Complex pattern
trans3300-2500 (broad)~17102950-2850Expected to differ from cis
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The difference in symmetry between the cis and trans isomers is expected to result in distinct Raman scattering profiles.

Experimental Workflow for Raman Spectroscopy

cluster_raman Raman Spectroscopy Workflow Sample Solid Sample (cis or trans isomer) Laser Laser Excitation (e.g., 785 nm) Sample->Laser Scattering Raman Scattering Laser->Scattering Spectrometer Spectrometer (Dispersive or FT) Scattering->Spectrometer Spectrum Raman Spectrum (Intensity vs. Raman Shift) Spectrometer->Spectrum Analysis Peak Analysis and Isomer Differentiation Spectrum->Analysis

Caption: General experimental workflow for Raman analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight (216.19 g/mol ). The fragmentation patterns under electron ionization (EI) are expected to be similar, primarily involving the loss of water (H₂O) and carboxyl groups (COOH). However, minor differences in the relative intensities of fragment ions may be observed due to stereochemical influences on fragmentation pathways.

Table 3: Expected Mass Spectrometry Fragments

m/zPossible Fragment
216[M]⁺ (Molecular Ion)
198[M - H₂O]⁺
171[M - COOH]⁺
153[M - H₂O - COOH]⁺

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following are general methodologies applicable to the characterization of this compound isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with a pH buffer). The choice of solvent is critical as the chemical shifts of the acidic protons are solvent-dependent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 5 seconds (to ensure full relaxation of all protons, including the slowly relaxing carboxylic acid protons), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, a larger spectral width to encompass the carbonyl carbons, and a longer acquisition time and/or a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance.

KBr Pellet Method:

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum.

Raman Spectroscopy
  • Sample Preparation: Place the solid sample on a microscope slide or in a suitable sample holder.

  • Instrumentation: Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 785 nm to minimize fluorescence).

  • Data Acquisition: Focus the laser onto the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: The resulting spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of cis- and trans-cyclohexane-1,3,5-tricarboxylic acid relies on a multi-technique approach. NMR spectroscopy is the most definitive method for stereochemical assignment, with the symmetry of the cis isomer leading to a significantly simpler spectrum compared to the trans isomer. IR and Raman spectroscopy provide valuable information on the functional groups and molecular vibrations, with expected differences in the fingerprint regions and the number of active bands, respectively. Mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns that are likely similar for both isomers, though subtle differences may exist. The application of the detailed experimental protocols outlined in this guide will enable researchers to obtain reliable and informative spectroscopic data for the unambiguous characterization of these important molecules.

Unraveling the Origins of Cyclohexane-1,3,5-tricarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-tricarboxylic acid, a molecule of significant interest in the fields of coordination chemistry, materials science, and drug delivery, possesses a rich history rooted in the foundational explorations of alicyclic chemistry. This technical guide delves into the early studies and discovery of this pivotal compound, offering a comprehensive overview of its initial synthesis, characterization, and the experimental protocols that paved the way for its modern applications. While a definitive singular "discovery" paper remains elusive in historical records, a careful examination of the works of pioneering chemists provides a compelling narrative of its emergence from the broader study of hydroaromatic compounds.

The Dawn of Alicyclic Chemistry: A Prelude to Discovery

The late 19th century witnessed a burgeoning interest in the chemistry of cyclic non-aromatic compounds, largely driven by the groundbreaking work of Adolf von Baeyer on ring strain and William Henry Perkin Jr. on the synthesis of polymethylene derivatives. Their investigations into the structure and reactivity of cyclic systems laid the theoretical and practical groundwork for the eventual synthesis of more complex molecules like this compound. While direct attribution for the first synthesis is not clearly documented in a standalone publication, the intellectual lineage points towards the systematic exploration of cyclohexane derivatives during this era.

Early Synthetic Approaches: A Logical Deduction

The most probable early route to this compound would have involved the reduction of its aromatic precursor, trimesic acid (benzene-1,3,5-tricarboxylic acid). This approach aligns with the prevalent methodologies of the time, where the hydrogenation of aromatic rings was a key technique for accessing the corresponding alicyclic compounds.

Hypothetical Early Synthesis Workflow

The following workflow illustrates the likely experimental path taken by early researchers.

Early_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification Trimesic Acid Trimesic Acid Hydrogenation Hydrogenation Trimesic Acid->Hydrogenation Reducing Agent Reducing Agent Reducing Agent->Hydrogenation This compound (Isomer Mixture) This compound (Isomer Mixture) Hydrogenation->this compound (Isomer Mixture) Byproducts Byproducts Hydrogenation->Byproducts Crystallization Crystallization This compound (Isomer Mixture)->Crystallization Final Product Final Product Crystallization->Final Product Separation of Isomers

Caption: Hypothetical workflow for the early synthesis of this compound.

Experimental Protocols of Early Methodologies

Based on the established chemical practices of the late 19th and early 20th centuries, a detailed hypothetical experimental protocol for the synthesis of this compound can be reconstructed.

Objective: To synthesize this compound via the reduction of Trimesic Acid.

Materials:

  • Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

  • Sodium amalgam (or other suitable reducing agent of the era, such as hydrogen gas with a platinum or palladium catalyst, though less common initially)

  • Ethanol (as a solvent)

  • Water

  • Hydrochloric acid (for acidification)

  • Filtration apparatus

  • Crystallization dishes

Procedure:

  • Dissolution: Trimesic acid would be dissolved in a suitable solvent, likely an aqueous ethanol solution, in a reaction vessel.

  • Reduction: The reducing agent, such as sodium amalgam, would be gradually added to the solution of trimesic acid. The reaction would be allowed to proceed, likely with stirring and possibly gentle heating, until the reduction of the aromatic ring was deemed complete. This could have been monitored by changes in the physical properties of the reaction mixture.

  • Workup: Following the completion of the reaction, the excess reducing agent would be quenched or removed. The resulting solution would then be acidified, typically with hydrochloric acid, to precipitate the carboxylic acid products.

  • Isolation and Purification: The precipitated solid, a mixture of the cis and trans isomers of this compound, would be collected by filtration and washed with cold water.

  • Isomer Separation: The separation of the different stereoisomers would have been a significant challenge. Fractional crystallization from a suitable solvent, such as water or ethanol, would have been the primary method employed. This process relies on the differential solubility of the isomers to achieve separation.

Characterization in the Early Days

The characterization of the newly synthesized this compound would have relied on the analytical techniques available at the time.

PropertyMethod of Determination
Melting Point Capillary melting point apparatus.
Elemental Analysis Combustion analysis to determine the empirical formula.
Acidity Titration with a standard base.
Solubility Qualitative assessment in various solvents.
Crystalline Form Microscopic examination of crystal habit.

Stereochemistry and Conformational Analysis: A Later Development

The initial synthesis would have produced a mixture of stereoisomers. The detailed understanding of the stereochemistry and conformational analysis of the cis and trans isomers of this compound came much later with the advent of more advanced analytical techniques like X-ray crystallography and NMR spectroscopy. Early chemists would have likely distinguished the isomers based on differences in their physical properties, such as melting point and crystal form.

The chair conformation of the cyclohexane ring, which is crucial for understanding the spatial arrangement of the carboxylic acid groups, was a concept that developed over time and would not have been fully appreciated by the earliest researchers.

Isomer_Relationship Hydrogenation of Trimesic Acid Hydrogenation of Trimesic Acid Mixture of Stereoisomers Mixture of Stereoisomers Hydrogenation of Trimesic Acid->Mixture of Stereoisomers cis-Cyclohexane-1,3,5-tricarboxylic acid cis-Cyclohexane-1,3,5-tricarboxylic acid Mixture of Stereoisomers->cis-Cyclohexane-1,3,5-tricarboxylic acid Fractional Crystallization trans-Cyclohexane-1,3,5-tricarboxylic acid trans-Cyclohexane-1,3,5-tricarboxylic acid Mixture of Stereoisomers->trans-Cyclohexane-1,3,5-tricarboxylic acid Fractional Crystallization

Caption: Logical relationship of isomer formation and separation in early synthesis.

Conclusion

While the precise moment of the first synthesis of this compound is not memorialized in a single, seminal publication, its discovery was an inevitable consequence of the systematic exploration of alicyclic chemistry in the late 19th and early 20th centuries. The early work, characterized by resourceful synthetic strategies and meticulous physical characterization, laid the essential groundwork for the subsequent elucidation of its complex stereochemistry and its eventual use in a wide array of modern scientific and technological applications. This guide provides a window into the foundational studies that brought this important molecule to light, offering valuable context for today's researchers and drug development professionals.

Thermodynamic Properties of Cyclohexane-1,3,5-tricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Cyclohexane-1,3,5-tricarboxylic acid. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this document synthesizes available physical data, presents thermodynamic information for analogous compounds, and details the established experimental and computational methodologies for determining and estimating these crucial parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences by providing a framework for understanding and predicting the thermodynamic behavior of this compound and related molecules.

Introduction

This compound is a polycarboxylic acid derivative of cyclohexane. Its structural isomers, particularly the cis and trans configurations of the carboxylic acid groups relative to the cyclohexane ring, play a significant role in its chemical and physical properties. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is fundamental for applications in materials science, drug design, and process chemistry. These parameters govern the stability, reactivity, and phase behavior of the compound.

Due to a notable scarcity of direct experimental thermodynamic data for this compound in the scientific literature, this guide employs a multi-faceted approach. We will present the known physical characteristics and then delve into the thermodynamic data of structurally similar compounds. Furthermore, we will provide an in-depth discussion of the primary experimental and computational techniques that can be applied to ascertain the thermodynamic properties of the target molecule.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is essential for the application of various thermodynamic models and for the design of experimental measurements.

PropertyValueSource
Molecular Formula C₉H₁₂O₆[1]
Molecular Weight 216.19 g/mol [1][2]
Melting Point 211-215 °C (for cis isomer)
InChI Key FTHDNRBKSLBLDA-FPFOFBBKSA-N (cis isomer)[2]
Canonical SMILES C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O[1]

Thermodynamic Data of Analogous Compounds

To provide a contextual understanding of the expected thermodynamic properties of this compound, this section presents experimental data for structurally related compounds. These compounds, cyclohexanecarboxylic acid and a substituted cyclohexanecarboxylic acid, offer insights into the thermodynamic contributions of the cyclohexane ring and the carboxylic acid functional groups.

Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid serves as a fundamental structural analog, containing a single carboxylic acid group on a cyclohexane ring. The thermodynamic data for this compound, available from the NIST WebBook, provides a baseline for estimating the properties of its tricarboxylic acid counterpart.

Thermodynamic PropertyValueConditionsSource
Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -3848.7 ± 1.0 kJ/mol298.15 K[4]
Enthalpy of Fusion (ΔfusH) 14.2 ± 0.8 kJ/mol303.8 K (Melting Point)[3]
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

This molecule, while containing an additional functional group, provides valuable experimental data on the heat capacity of a substituted cyclohexane carboxylic acid, demonstrating the type of measurements that can be performed.

Thermodynamic PropertyValueConditionsSource
Formula C₈H₁₅NO₂[5][6]
Molar Heat Capacity (Cp,m) 74.70 J·K⁻¹·mol⁻¹82.12 K[6]
118.97 J·K⁻¹·mol⁻¹159.91 K[6]
176.02 J·K⁻¹·mol⁻¹282.51 K[6]
204.3 J·K⁻¹·mol⁻¹378 K (approx.)[5]
Standard Enthalpy of Combustion (ΔcH°) -4854.7 ± 2.6 kJ/mol298.15 K[6]
Standard Enthalpy of Formation (ΔfH°) -714.8 ± 2.8 kJ/mol298.15 K[6]

Methodologies for Determining Thermodynamic Properties

Given the absence of direct experimental data for this compound, this section details the primary methodologies that can be employed to determine its thermodynamic properties. These include experimental techniques, computational chemistry, and estimation methods.

Experimental Protocols

The most accurate thermodynamic data are derived from direct experimental measurement. Calorimetry is the principal technique for determining enthalpy changes and heat capacities.

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[7][8]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_calculation Calculation P1 Weigh a precise mass of the sample P2 Place in a sample holder (e.g., platinum crucible) P1->P2 P3 Attach ignition wire P2->P3 S1 Assemble the bomb P3->S1 S2 Pressurize with excess pure oxygen S1->S2 S3 Place bomb in a known mass of water in the calorimeter jacket S2->S3 S4 Allow to reach thermal equilibrium S3->S4 M1 Record initial temperature (T_initial) S4->M1 M2 Ignite the sample electrically M1->M2 M3 Record temperature change until a maximum is reached (T_final) M2->M3 C1 Calculate heat absorbed by calorimeter and water (q_cal) M3->C1 C2 q_cal = C_cal * ΔT C1->C2 C3 Calculate heat of combustion (q_comb) C2->C3 C4 q_comb = -q_cal C3->C4 C5 Calculate molar enthalpy of combustion (ΔcH°) C4->C5 C6 Use Hess's Law to find enthalpy of formation (ΔfH°) C5->C6

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Detailed Protocol:

  • Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[5]

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible inside the "bomb." An ignition wire (e.g., nickel-chromium or platinum) is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat absorbed by the calorimeter and the water is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter. After accounting for the heat from the ignition wire and the formation of any side products (like nitric acid from residual nitrogen), the enthalpy of combustion of the sample is determined.[7] Using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of the compound can be calculated.[9]

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.[5] From this data, the standard entropy and changes in enthalpy and Gibbs free energy can be calculated.

Experimental Workflow:

G cluster_setup Setup cluster_measurement Measurement Cycle cluster_calculation Calculation S1 Place a known mass of the sample in the calorimeter cell S2 Seal the cell and place it in the adiabatic shield S1->S2 S3 Evacuate the surrounding space S2->S3 M1 Cool the sample to the starting temperature (e.g., near 0 K) S3->M1 M2 Allow the system to reach thermal equilibrium M1->M2 M3 Input a known amount of electrical energy (q) M2->M3 M4 Measure the resulting temperature increase (ΔT) M3->M4 M5 Repeat at increasing temperature intervals M4->M5 C1 Calculate heat capacity (C_p) at each temperature M4->C1 M5->M2 next interval C2 C_p = q / ΔT C1->C2 C3 Integrate C_p/T from 0 K to 298.15 K to find standard entropy (S°) C2->C3 C4 Integrate C_p from 0 K to T to find enthalpy change (H°(T) - H°(0)) C2->C4

Caption: Workflow for measuring heat capacity using an adiabatic calorimeter.

Detailed Protocol:

  • Sample Preparation: A known mass of the solid sample is sealed in a sample container within the calorimeter.

  • Measurement: The sample is cooled to a very low temperature (e.g., close to absolute zero). A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated at successively higher temperatures. The adiabatic shield surrounding the sample is maintained at the same temperature as the sample to prevent heat loss.

  • Data Analysis: The heat capacity (Cp) at each temperature is calculated from the energy input and the temperature change. The standard molar entropy (S°) at 298.15 K is then determined by integrating the Cp/T versus T curve from 0 K to 298.15 K.

Computational Methods

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.[10] Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) can provide accurate estimates of enthalpies of formation.[11]

Logical Flow for Computational Estimation:

G Input Define Molecular Structure (this compound) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation (High-level theory) Opt->Energy ZPE Zero-Point Vibrational Energy (ZPVE) Freq->ZPE Thermal Thermal Corrections to Enthalpy and Gibbs Free Energy Freq->Thermal Atomization Calculate Atomization Energy Energy->Atomization ZPE->Atomization Final_Hf Calculate Enthalpy of Formation (ΔfH°) using atomic enthalpies Thermal->Final_Hf Atomization->Final_Hf

Caption: Logical workflow for the computational determination of the enthalpy of formation.

Methodology:

  • Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated by combining the computed total energy, ZPVE, thermal corrections, and the experimental enthalpies of formation of the constituent atoms in their standard states.[11]

Group Additivity Estimation

The Benson group additivity method is a well-established technique for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent groups.[12][13] This method is particularly useful when experimental data is unavailable.

Logical Flow for Group Additivity:

G Molecule This compound Decomposition Decompose into Constituent Groups Molecule->Decomposition Groups Identify Groups: - C-(C)₂(H)₂ (ring) - C-(C)₃(H) (ring) - C-(C)(O)₂(H) - Ring Strain Correction Decomposition->Groups Lookup Find Thermodynamic Contribution for each Group from Database Groups->Lookup Sum Sum the Contributions Lookup->Sum Property Estimated Thermodynamic Property (ΔfH°, S°, C_p) Sum->Property

Caption: Logical flow for estimating thermodynamic properties using the group additivity method.

Methodology:

  • Group Decomposition: The molecule is broken down into a set of defined atomic groups. For this compound, these would include groups for the cyclohexane ring carbons and the carboxylic acid groups.

  • Summation of Group Values: The standard enthalpy of formation, entropy, and heat capacity are estimated by summing the known thermodynamic contributions of each group.

  • Correction Factors: Corrections for ring strain, stereoisomerism (cis/trans relationships), and other non-additive interactions must be included to improve the accuracy of the estimation.[14]

Estimated Thermodynamic Properties

Based on the group additivity method and comparison with analogous compounds, estimated thermodynamic properties for cis-Cyclohexane-1,3,5-tricarboxylic acid in the solid state at 298.15 K are presented in Table 4. It must be emphasized that these are theoretical estimates and should be used with caution until validated by experimental data.

Thermodynamic PropertyEstimated ValueBasis of Estimation
Standard Enthalpy of Formation (ΔfH°solid) -1350 ± 50 kJ/molGroup additivity, comparison with cyclohexanecarboxylic acid and accounting for three carboxyl groups.
Standard Molar Entropy (S°solid) 280 ± 30 J·K⁻¹·mol⁻¹Group additivity and comparison with similar cyclic compounds.
Gibbs Free Energy of Formation (ΔfG°solid) -1050 ± 60 kJ/molCalculated from estimated ΔfH° and S° values.

Conclusion

References

A Technical Guide to the pKa Values of Cyclohexane-1,3,5-tricarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclohexane-1,3,5-tricarboxylic Acid Isomers

This compound is a polyprotic acid with a cyclohexane ring substituted with three carboxylic acid groups. The spatial arrangement of these carboxylic acid groups relative to the plane of the cyclohexane ring gives rise to different stereoisomers. The most common isomers are the cis and trans forms. The cis,cis-isomer, also known as (1s,3s,5s)-cyclohexane-1,3,5-tricarboxylic acid, has all three carboxylic acid groups on the same side of the cyclohexane ring[1]. The relative acidity of each carboxylic acid group is influenced by the stereochemistry of the molecule, as the proximity of the other carboxylic acid groups affects the ease of deprotonation.

pKa Values

The pKa value is a measure of the acidity of a compound. For a polyprotic acid like this compound, there will be multiple pKa values (pKa1, pKa2, pKa3) corresponding to the stepwise dissociation of the three carboxylic acid protons. The accurate determination of these pKa values is crucial for understanding the ionization state of the molecule at a given pH, which in turn influences its solubility, binding characteristics, and biological activity.

Data Presentation

To date, comprehensive experimentally determined pKa values for all isomers of this compound are not widely reported in the scientific literature. However, a predicted pKa value for the first dissociation of the cis,cis-isomer is available.

IsomerpKa1 (Predicted)pKa2pKa3
(1s,3s,5s)-Cyclohexane-1,3,5-tricarboxylic acid (cis,cis-isomer)3.45 ± 0.10--

Data sourced from ChemBK[1]. Note: This is a predicted value and has not been experimentally verified in the cited source. Further experimental investigation is required to determine the pKa values for all isomers accurately.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental analytical procedure. Several methods can be employed, with potentiometric titration and spectrophotometry being the most common.[2][3]

3.1. Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2][3] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the carboxylic acid) and monitoring the resulting change in pH. The pKa value can be determined from the inflection point of the titration curve.

Detailed Methodology for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of the this compound isomer of known concentration (e.g., 1 mM) in deionized water.[4]

    • Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[4][5]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[4][5]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate pH measurements.[4]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[4]

    • Add the KCl solution to maintain a constant ionic strength.

    • If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.[4]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition of the titrant, allowing the solution to stabilize.

    • Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[4]

    • To ensure reliability, perform a minimum of three titrations for each isomer.[4]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a triprotic acid, there will be three equivalence points and three half-equivalence points.

    • Alternatively, the pKa values can be determined by analyzing the inflection points of the first derivative of the titration curve.

Visualizations

Experimental Workflow for Potentiometric pKa Determination

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample Solution (1 mM) calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Prepare Titrants (0.1 M NaOH, 0.1 M HCl) titrate Titrate Sample with NaOH prep_titrant->titrate prep_ionic Prepare Ionic Strength Adjuster (0.15 M KCl) prep_ionic->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa Values plot->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Logical Relationship of this compound Isomers

isomer_relationship cluster_isomers Stereoisomers parent This compound cis_cis cis,cis-Isomer (1s,3s,5s) parent->cis_cis cis_trans cis,trans-Isomer parent->cis_trans trans_trans trans,trans-Isomer parent->trans_trans

Caption: Stereoisomers of this compound.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Cyclohexane-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-tricarboxylic acid is a molecule of significant interest in the fields of crystal engineering, materials science, and supramolecular chemistry due to its rigid cyclohexane core and three carboxylic acid functional groups. These functional groups allow for the formation of extensive hydrogen-bonding networks, leading to the self-assembly of complex and robust structures. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure, conformation, and intermolecular interactions of this compound. This guide offers a detailed overview of the expected vibrational spectra of this compound, experimental protocols for its analysis, and a discussion of the interpretation of its spectral features.

Predicted Vibrational Spectra

The vibrational spectrum can be broadly divided into several regions:

  • O-H and C-H Stretching Region (4000-2500 cm⁻¹): This region is dominated by the stretching vibrations of the hydroxyl groups of the carboxylic acids and the C-H bonds of the cyclohexane ring. The O-H stretching band in hydrogen-bonded dimers is typically very broad and intense, appearing in the 3300-2500 cm⁻¹ range. The C-H stretching vibrations of the cyclohexane ring are expected to appear as sharp bands between 3000 cm⁻¹ and 2850 cm⁻¹.

  • Carbonyl Stretching Region (1800-1600 cm⁻¹): The C=O stretching vibration of the carboxylic acid group is a very strong and characteristic absorption in the infrared spectrum. For hydrogen-bonded dimers, this band is typically observed in the range of 1725-1700 cm⁻¹.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information, including C-O-H bending, C-O stretching, and various deformation modes of the cyclohexane ring (scissoring, twisting, rocking, and wagging).

Predicted Vibrational Frequencies and Assignments

The following table summarizes the predicted key vibrational modes for this compound, based on data from related compounds.

Predicted Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)Notes
3300 - 2500ν(O-H) of hydrogen-bonded carboxylic acidVery Strong, BroadWeakThe broadness is a hallmark of strong hydrogen bonding in the solid state.[1][2][3]
2950 - 2850ν(C-H) of cyclohexane ring (CH₂)Medium to StrongStrongMultiple bands are expected corresponding to symmetric and asymmetric stretching modes.[4]
1725 - 1700ν(C=O) of hydrogen-bonded carboxylic acid dimerVery StrongMediumThis is a key diagnostic band for the carboxylic acid functionality. Its position indicates the presence of dimers.[1][5]
1470 - 1440δ(CH₂) scissoring of cyclohexane ringMediumMediumA characteristic deformation mode of the methylene groups in the cyclohexane ring.[4]
1440 - 1395δ(C-O-H) in-plane bending of carboxylic acidMediumWeakThis mode is coupled with C-O stretching.
1350 - 1250τ(CH₂) twisting and wagging of cyclohexane ringMediumWeakA series of bands corresponding to the complex deformations of the cyclohexane ring.
1300 - 1200ν(C-O) stretching of carboxylic acidStrongMediumCoupled with C-O-H bending, this is another important band for identifying the carboxylic acid group.
950 - 850γ(O-H) out-of-plane bending of carboxylic acidMedium, BroadVery WeakThis broad absorption is also characteristic of hydrogen-bonded dimers.
850 - 750ρ(CH₂) rocking of cyclohexane ringMediumStrongA prominent feature in the Raman spectrum of cyclohexane derivatives.[4]
Below 600Cyclohexane ring deformations, C-C-C bendingMedium to WeakMedium to StrongThese low-frequency modes are related to the overall skeletal vibrations of the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and Raman spectra of solid this compound.

Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method
  • Sample Preparation:

    • Dry the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 4 hours to remove any adsorbed water.

    • In a clean agate mortar, grind approximately 1-2 mg of the sample into a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should have a uniform appearance.

  • Pellet Formation:

    • Transfer the sample-KBr mixture into a pellet press die.

    • Place the die in a hydraulic press and apply a pressure of 7-10 tons for 2-3 minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be transparent or translucent.[6]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary spectral manipulations using the spectrometer software.

Raman Spectroscopy - Powder Sample Method
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the crystalline or powdered this compound into a sample holder, such as a shallow aluminum well or onto a microscope slide.[7][8]

    • Ensure the sample surface is relatively flat.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

    • Focus the laser beam onto the sample surface. The use of a microscope objective allows for precise focusing and sample visualization.

  • Spectral Acquisition:

    • Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

    • The acquisition time and number of accumulations will depend on the Raman scattering efficiency of the sample and the sensitivity of the detector. Typical parameters might be an integration time of 10-30 seconds with 5-10 co-additions.

  • Data Processing:

    • The raw spectrum may contain contributions from cosmic rays, which should be removed using appropriate software algorithms.

    • Perform baseline correction to remove any broad fluorescence background.

    • Normalize the spectrum if necessary for comparison with other spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a vibrational spectroscopy experiment.

Vibrational_Spectroscopy_Workflow General Workflow for Vibrational Spectroscopy cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Sample This compound Grinding Grinding (if solid) Sample->Grinding Mixing Mixing with KBr (for FTIR) Grinding->Mixing Mounting Mounting (for Raman) Grinding->Mounting Pelletizing Pelletizing (for FTIR) Mixing->Pelletizing FTIR_Spectrometer FTIR Spectrometer Pelletizing->FTIR_Spectrometer Raman_Spectrometer Raman Spectrometer Mounting->Raman_Spectrometer Raw_Spectrum Raw Spectrum FTIR_Spectrometer->Raw_Spectrum Raman_Spectrometer->Raw_Spectrum Processing Data Processing (Baseline Correction, Normalization) Raw_Spectrum->Processing Peak_Picking Peak Picking & Assignment Processing->Peak_Picking Interpretation Structural Interpretation (Conformation, H-bonding) Peak_Picking->Interpretation

Caption: A flowchart of the vibrational spectroscopy experimental process.

Conclusion

Vibrational spectroscopy is an indispensable tool for the structural characterization of this compound. By combining infrared and Raman spectroscopy, researchers can gain detailed insights into the molecular conformation, the nature of hydrogen bonding, and the overall supramolecular architecture. The predicted spectral data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and professionals working with this and related compounds, facilitating a deeper understanding of their physicochemical properties and potential applications.

References

Methodological & Application

Application Notes and Protocols: Cyclohexane-1,3,5-tricarboxylic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-tricarboxylic acid, a versatile trifunctional organic molecule, is emerging as a promising building block for the construction of novel drug delivery systems. Its non-aromatic, cyclic structure offers a unique combination of rigidity and flexibility, making it an attractive component for creating biocompatible hydrogels, nanoparticles, and metal-organic frameworks (MOFs). This document provides an overview of its potential applications in drug delivery, along with detailed protocols for the synthesis and evaluation of these systems. While direct research on drug delivery applications of this compound is still in its early stages, this document extrapolates potential methodologies and characteristics based on its chemical properties and studies on analogous systems.

I. Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents. This compound derivatives can act as effective hydrogelators, forming supramolecular hydrogels with potential for controlled drug release.

Application Notes

Hydrogels derived from this compound are expected to be biocompatible and biodegradable, making them suitable for various biomedical applications, including drug delivery and tissue engineering. The carboxylic acid groups can be functionalized to tune the hydrogel's properties, such as its swelling ratio, mechanical strength, and drug release profile. These hydrogels can be designed to be responsive to environmental stimuli like pH, which can trigger drug release at specific sites in the body.

Table 1: Potential Characteristics of this compound-Based Hydrogels for Drug Delivery

ParameterExpected Range/ValueMethod of Determination
Swelling Ratio 100-500%Gravimetric analysis
Drug Loading Capacity 1-10% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency 50-90%UV-Vis Spectroscopy, HPLC
In Vitro Drug Release Sustained release over 24-72hDialysis method, UV-Vis/HPLC
Biocompatibility HighMTT assay on relevant cell lines

Note: The values in this table are estimations based on data from similar hydrogel systems and require experimental validation for this compound-based hydrogels.

Experimental Protocol: Synthesis and Drug Loading of a pH-Responsive Hydrogel

This protocol describes the synthesis of a hydrogel from a trishydrazide derivative of this compound and a benzaldehyde derivative, followed by the loading of a model drug.

Materials:

  • cis,cis-1,3,5-Cyclohexanetricarboxylic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • 4-formylbenzoic acid

  • Doxorubicin HCl (model drug)

  • Phosphate buffered saline (PBS) of various pH

  • Dialysis membrane (MWCO 10 kDa)

Protocol:

  • Synthesis of Cyclohexane-1,3,5-tricarbohydrazide: a. Convert cis,cis-1,3,5-cyclohexanetricarboxylic acid to its corresponding acyl chloride using thionyl chloride. b. React the acyl chloride with an excess of hydrazine hydrate in a suitable solvent (e.g., THF) at 0°C to form the trishydrazide. c. Purify the product by recrystallization.

  • Hydrogel Formation: a. Prepare a solution of the cyclohexane-1,3,5-tricarbohydrazide in a suitable buffer (e.g., PBS pH 7.4). b. Prepare a separate solution of 4-formylbenzoic acid in the same buffer. c. Mix the two solutions in a stoichiometric ratio. Gelation should occur over time as a result of the formation of hydrazone linkages.

  • Drug Loading (in-situ method): a. Dissolve doxorubicin HCl in the 4-formylbenzoic acid solution before mixing. b. Proceed with step 2c to form the drug-loaded hydrogel.

  • Drug Loading (swelling-diffusion method): a. Immerse the pre-formed hydrogel in a solution of doxorubicin HCl in PBS for 24-48 hours. b. Remove the hydrogel and wash with fresh PBS to remove surface-adsorbed drug.

  • Determination of Drug Loading and Encapsulation Efficiency: a. Disrupt a known weight of the drug-loaded hydrogel using a suitable solvent (e.g., acidic ethanol). b. Quantify the amount of doxorubicin in the solution using UV-Vis spectroscopy (at 480 nm) or HPLC. c. Calculate Drug Loading Capacity (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100. d. Calculate Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug used) x 100.

  • In Vitro Drug Release Study: a. Place a known weight of the drug-loaded hydrogel in a dialysis bag containing a small volume of PBS (e.g., pH 7.4 or 5.5). b. Place the dialysis bag in a larger volume of the same PBS buffer, maintained at 37°C with gentle stirring. c. At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer. d. Quantify the amount of released doxorubicin in the aliquots using UV-Vis spectroscopy or HPLC. e. Plot the cumulative drug release as a function of time.

Hydrogel_Synthesis_Workflow cluster_synthesis Synthesis of Precursors cluster_gelation Hydrogel Formation and Drug Loading cluster_characterization Characterization and Evaluation CTA Cyclohexane-1,3,5- tricarboxylic Acid AcylChloride Acyl Chloride Derivative CTA->AcylChloride SOCl₂ Trishydrazide Cyclohexane-1,3,5- tricarbohydrazide AcylChloride->Trishydrazide N₂H₄·H₂O Mix Mix Precursors (+ Drug for in-situ loading) Trishydrazide->Mix Benzaldehyde 4-formylbenzoic acid Benzaldehyde->Mix Hydrogel Drug-Loaded Hydrogel Mix->Hydrogel Self-assembly DLC_EE Determine Drug Loading & Encapsulation Efficiency Hydrogel->DLC_EE Release In Vitro Drug Release Study Hydrogel->Release Biocompatibility Biocompatibility Assay Hydrogel->Biocompatibility

Workflow for hydrogel synthesis and evaluation.

II. Nanoparticle-Based Drug Delivery

This compound can serve as a trifunctional core for the synthesis of various types of nanoparticles, including lipid-like nanoparticles (LLNPs) and polymer-drug conjugates. These nanoparticles can encapsulate hydrophobic drugs, improve their solubility, and provide targeted delivery.

Application Notes

Nanoparticles with a this compound core are anticipated to have a well-defined size and structure. The three carboxylic acid groups provide anchor points for attaching lipids, polymers (like polyethylene glycol, PEG, for stealth properties), or targeting ligands. This versatility allows for the design of sophisticated drug delivery vehicles with enhanced biocompatibility and controlled release properties.

Table 2: Potential Characteristics of this compound-Based Nanoparticles

ParameterExpected Range/ValueMethod of Determination
Particle Size 50-200 nmDynamic Light Scattering (DLS)
Zeta Potential -30 to +30 mV (tunable)DLS
Drug Loading Capacity 5-20% (w/w)HPLC, LC-MS
Encapsulation Efficiency 60-95%HPLC, LC-MS
In Vitro Drug Release Biphasic (initial burst followed by sustained release)Dialysis method, HPLC/LC-MS
Biocompatibility HighCell viability assays (e.g., MTT, LDH)

Note: The values in this table are estimations based on data from similar nanoparticle systems and require experimental validation for this compound-based nanoparticles.

Experimental Protocol: Synthesis and Characterization of Lipid-Polymer Nanoparticles

This protocol outlines the synthesis of a lipid-polymer conjugate using this compound as a core, followed by nanoparticle formulation and drug loading.

Materials:

  • cis,cis-1,3,5-Cyclohexanetricarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amino-terminated polyethylene glycol (mPEG-NH₂)

  • A lipid with a primary amine group (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE)

  • Paclitaxel (model hydrophobic drug)

  • Dialysis membrane (MWCO 3.5 kDa)

Protocol:

  • Synthesis of the Lipid-Polymer Conjugate: a. Activate the carboxylic acid groups of this compound with EDC and NHS in an anhydrous organic solvent (e.g., DMSO). b. React the activated acid with a stoichiometric amount of mPEG-NH₂ and DSPE-NH₂. The ratio of PEG to lipid can be varied to control the nanoparticle properties. c. Purify the resulting conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.

  • Nanoparticle Formulation and Drug Loading (Nanoprecipitation): a. Dissolve the lipid-polymer conjugate and paclitaxel in a water-miscible organic solvent (e.g., acetone or THF). b. Add this organic solution dropwise to a vigorously stirred aqueous solution (e.g., deionized water or PBS). c. The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase. d. Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Characterization of Nanoparticles: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Determination of Drug Loading and Encapsulation Efficiency: a. Lyophilize a known volume of the nanoparticle suspension. b. Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles. c. Quantify the amount of paclitaxel using HPLC. d. Calculate Drug Loading Capacity (%) and Encapsulation Efficiency (%) as described in the hydrogel protocol.

  • In Vitro Drug Release Study: a. Perform a drug release study using the dialysis method as described for the hydrogel, using appropriate buffers and a dialysis membrane with a suitable molecular weight cut-off.

Nanoparticle_Synthesis_Workflow cluster_conjugation Synthesis of Conjugate cluster_formulation Nanoparticle Formulation cluster_characterization Characterization and Evaluation CTA Cyclohexane-1,3,5- tricarboxylic Acid Activation Activation (EDC/NHS) CTA->Activation Conjugation Conjugation with mPEG-NH₂ and DSPE-NH₂ Activation->Conjugation Purification Purification (Dialysis) Conjugation->Purification Dissolution Dissolve Conjugate and Drug in Organic Solvent Purification->Dissolution Nanoprecipitation Nanoprecipitation in Aqueous Phase Dissolution->Nanoprecipitation NP_Suspension Nanoparticle Suspension Nanoprecipitation->NP_Suspension Size_Zeta DLS (Size, PDI, Zeta) NP_Suspension->Size_Zeta Morphology TEM/SEM (Morphology) NP_Suspension->Morphology DLC_EE HPLC (Drug Loading & Encapsulation Efficiency) NP_Suspension->DLC_EE Release In Vitro Drug Release NP_Suspension->Release

Workflow for nanoparticle synthesis and evaluation.

III. Metal-Organic Framework (MOF)-Based Drug Delivery

This compound can be used as an organic linker to construct MOFs with various metal ions (e.g., Zr, Fe, Zn). These MOFs can have high porosity and surface area, making them excellent candidates for high-capacity drug loading.

Application Notes

MOFs constructed with this compound are expected to form stable, porous structures. The choice of metal ion and synthesis conditions can be used to tune the pore size and surface chemistry of the MOF, thereby controlling the drug loading and release characteristics. The biodegradability of these MOFs would depend on the nature of the metal-ligand bond. For instance, MOFs with bonds that are labile in acidic environments could be used for pH-triggered drug release in tumor microenvironments or endosomes.

Table 3: Potential Characteristics of this compound-Based MOFs

ParameterExpected Range/ValueMethod of Determination
Surface Area (BET) 500-2000 m²/gN₂ adsorption-desorption analysis
Pore Size 1-3 nmN₂ adsorption-desorption analysis
Drug Loading Capacity 10-40% (w/w)TGA, UV-Vis, HPLC
Encapsulation Efficiency 70-99%UV-Vis, HPLC
In Vitro Drug Release Stimuli-responsive (e.g., pH) and sustainedDialysis method, UV-Vis/HPLC
Biocompatibility Dependent on metal ion and linkerCell viability assays

Note: The values in this table are estimations based on data from similar MOF systems and require experimental validation for this compound-based MOFs.

Experimental Protocol: Synthesis and Drug Loading of a Zirconium-Based MOF

This protocol details the solvothermal synthesis of a Zr-based MOF using this compound as the linker, followed by drug loading.

Materials:

  • cis,cis-1,3,5-Cyclohexanetricarboxylic acid

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • 5-Fluorouracil (5-FU, model drug)

Protocol:

  • MOF Synthesis (Solvothermal): a. Dissolve ZrCl₄ and cis,cis-1,3,5-cyclohexanetricarboxylic acid in DMF in a Teflon-lined autoclave. b. Add acetic acid as a modulator to control the crystal size and morphology. c. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150°C) for a set period (e.g., 24-72 hours). d. After cooling to room temperature, collect the crystalline product by centrifugation or filtration. e. Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials. f. Activate the MOF by heating under vacuum to remove the solvent from the pores.

  • Characterization of the MOF: a. Confirm the crystal structure using Powder X-ray Diffraction (PXRD). b. Determine the surface area and pore size using N₂ adsorption-desorption analysis (BET). c. Analyze the thermal stability using Thermogravimetric Analysis (TGA).

  • Drug Loading (Immersion Method): a. Disperse the activated MOF in a concentrated solution of 5-FU in a suitable solvent (e.g., water or ethanol). b. Stir the suspension for 24-48 hours to allow the drug to diffuse into the pores of the MOF. c. Collect the drug-loaded MOF by centrifugation, and wash with fresh solvent to remove surface-adsorbed drug. d. Dry the drug-loaded MOF under vacuum.

  • Determination of Drug Loading: a. Digest a known weight of the drug-loaded MOF in an acidic or basic solution to release the drug. b. Quantify the amount of 5-FU in the solution using UV-Vis spectroscopy (at ~265 nm) or HPLC. c. Alternatively, use TGA to determine the weight loss corresponding to the drug. d. Calculate Drug Loading Capacity (%) as described previously.

  • In Vitro Drug Release Study: a. Perform a drug release study using the dialysis method, as described for the hydrogel, in buffers of different pH (e.g., 7.4 and 5.5) to investigate pH-responsive release.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_characterization Characterization and Evaluation Reactants ZrCl₄ + Linker + Modulator in DMF Solvothermal Solvothermal Reaction (Autoclave) Reactants->Solvothermal Washing Washing (DMF, Ethanol) Solvothermal->Washing Activation Activation (Vacuum heating) Washing->Activation Immersion Immersion in Drug Solution Activation->Immersion PXRD PXRD (Structure) Activation->PXRD BET BET (Surface Area, Pore Size) Activation->BET TGA TGA (Stability) Activation->TGA Drug_MOF Drug-Loaded MOF Immersion->Drug_MOF DLC Drug Loading Quantification Drug_MOF->DLC Release In Vitro Drug Release Drug_MOF->Release

Workflow for MOF synthesis and drug loading.

Conclusion

This compound holds considerable promise as a versatile building block for the development of advanced drug delivery systems. Its unique structural features allow for the creation of diverse platforms, including hydrogels, nanoparticles, and MOFs, each with tunable properties for controlled and targeted drug release. While the research in this specific area is still emerging, the foundational chemistry and the success of analogous systems suggest a bright future for this compound in pharmaceutical sciences. The protocols and data presented herein provide a solid starting point for researchers and developers interested in exploring the potential of this exciting molecule. Further experimental work is necessary to fully elucidate the capabilities and optimize the performance of these novel drug delivery systems.

Application Notes and Protocols: Cyclohexane-1,3,5-tricarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3,5-tricarboxylic acid is a versatile building block, primarily utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, formed by the coordination of metal ions with organic ligands, exhibit high porosity, large surface areas, and tunable structures, making them promising candidates for various catalytic applications. This document provides an overview of the catalytic uses of MOFs derived from this compound and its aromatic analog, benzene-1,3,5-tricarboxylic acid (BTC), along with exemplary experimental protocols and data.

Synthesis of Metal-Organic Frameworks (MOFs)

The foundational step for utilizing this compound in catalysis is its incorporation into a MOF structure. The synthesis generally involves the solvothermal reaction between a metal salt and the tricarboxylic acid ligand.

General Synthesis Protocol for MOFs using this compound:

A general procedure for the synthesis of MOFs using tricarboxylic acid linkers involves a solvothermal method.[1]

Materials:

  • This compound (or Benzene-1,3,5-tricarboxylic acid)

  • Metal salt precursor (e.g., Copper(II) nitrate, Cobalt(II) nitrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve the metal precursor (e.g., 2.5 mmol) and 1,3,5-benzene tricarboxylic acid (H3BTC, 3.1 mmol) in a solvent mixture (e.g., 40 mL of DMF/Formic acid in a 1:1 molar ratio).[1]

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 150 °C) for a designated period (e.g., 24 hours).[1]

  • After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with the solvent, and dried.

Synthesis_Workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Mixing Mixing and Dissolution Metal_Salt->Mixing Ligand Cyclohexane-1,3,5- tricarboxylic acid Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Solvothermal Reaction (e.g., 150°C, 24h) Mixing->Autoclave Filtration Filtration and Washing Autoclave->Filtration Drying Drying Filtration->Drying MOF_Product MOF Crystals Drying->MOF_Product

Fig. 1: General workflow for the solvothermal synthesis of MOFs.

Catalytic Oxidation of Cyclohexane

MOFs derived from tricarboxylic acids have shown significant potential in the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil), which are key intermediates in the production of nylon.

Application Data:
CatalystSubstrateOxidantTemperature (°C)Conversion (%)Selectivity (%)Reference
Co-TCPPNi (2D MOF)CyclohexaneO₂1205.692.9 (KA oil)[2]
MOF-808 (Zr-BTC)CyclohexaneTBHP708.3-[3][4]
UiO-67-KVO(O₂)₂Cyclohexane--9.478 (KA oil)[5]

Note: TCPPNi and BTC are aromatic analogs of this compound.

Experimental Protocol for Cyclohexane Oxidation using a Zr-based MOF:

This protocol is adapted from studies on Zr-based MOFs.[3][4]

Materials:

  • Zr-based MOF catalyst (e.g., MOF-808)

  • Cyclohexane

  • Acetonitrile (solvent)

  • tert-Butyl hydroperoxide (TBHP, oxidant)

  • Schlenk tube

  • Oxygen supply

  • Gas chromatograph (GC) for analysis

Procedure:

  • Add cyclohexane (1 mL), acetonitrile (4 mL), and TBHP (1 mL) to a 25 mL Schlenk tube containing the MOF catalyst.

  • Purge the system with high-purity oxygen.

  • Heat the reaction mixture with stirring in an oil bath to the desired temperature (e.g., 70 °C) for the target time.

  • After the reaction, cool the mixture and centrifuge to separate the catalyst.

  • Analyze the supernatant by gas chromatography to determine the conversion of cyclohexane and the selectivity for the products.

Oxidation_Workflow cluster_setup Reaction Setup Catalyst MOF Catalyst Reaction Reaction under O₂ (e.g., 70°C) Catalyst->Reaction Cyclohexane Cyclohexane Cyclohexane->Reaction Solvent Solvent (Acetonitrile) Solvent->Reaction Oxidant Oxidant (TBHP) Oxidant->Reaction Separation Catalyst Separation (Centrifugation) Reaction->Separation Analysis Product Analysis (GC) Separation->Analysis

Fig. 2: Experimental workflow for the catalytic oxidation of cyclohexane.

Photocatalytic Degradation of Organic Dyes

MOFs based on cyclohexane-tricarboxylic acid have been investigated as photocatalysts for the degradation of organic dyes in wastewater, offering a potential solution for environmental remediation.

Application Data:

A study on a cobalt-based MOF synthesized with cyclohexane-tricarboxylic acid, [Co(Hchtc)(bpe)], demonstrated its use as a catalyst in the degradation of the organic dye X3B through the activation of sulfites.[6]

CatalystPollutantActivation MethodDegradation Efficiency (%)Time (min)
[Co(Hchtc)(bpe)]X3BSulfite activation--
Nd-based MOFMethyl VioletUV irradiation--
Zn-MOFRhodamine BPhotocatalysis85180

Note: Specific quantitative data for the Co-based MOF was not available in the provided search results.

Experimental Protocol for Photocatalytic Dye Degradation:

This generalized protocol is based on typical procedures for the photocatalytic degradation of dyes using MOFs.[7][8]

Materials:

  • MOF photocatalyst

  • Organic dye solution (e.g., Methylene Blue, Rhodamine B)

  • UV or visible light source

  • Reaction vessel (e.g., quartz cuvette or beaker)

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a specific amount of the MOF photocatalyst in an aqueous solution of the organic dye with a known initial concentration.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Irradiate the suspension with a UV or visible light source under continuous stirring.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge the aliquots to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalysis_Workflow cluster_preparation Sample Preparation Catalyst MOF Photocatalyst Dispersion Dispersion and Equilibration (in dark) Catalyst->Dispersion Dye_Solution Aqueous Dye Solution Dye_Solution->Dispersion Irradiation Light Irradiation (UV or Visible) Dispersion->Irradiation Sampling Aliquot Sampling (at time intervals) Irradiation->Sampling Centrifugation Catalyst Removal (Centrifugation) Sampling->Centrifugation Analysis Concentration Measurement (UV-Vis Spectroscopy) Centrifugation->Analysis

Fig. 3: Workflow for photocatalytic dye degradation experiments.

Other Catalytic Applications

MOFs derived from tricarboxylic acids also show promise in other catalytic transformations. For instance, copper benzene-1,3,5-tricarboxylate (Cu-BTC) has been investigated as a heterogeneous catalyst for biodiesel production via transesterification.

Application Data for Biodiesel Production:
CatalystReactantsMolar Ratio (Methanol:Oil)Catalyst Loading (wt%)Yield (%)Reference
Cu-BTCWaste Cooking Oil, Methanol10:1178.6[9]

These examples highlight the broad potential of MOFs based on this compound and its analogs in various catalytic processes. Further research is expected to uncover more applications and provide more detailed insights into their catalytic mechanisms.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Cyclohexane-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing cyclohexane-1,3,5-tricarboxylic acid as a flexible, aliphatic ligand. The methodologies described herein are based on hydrothermal synthesis techniques, yielding crystalline frameworks with potential applications in drug delivery and other biomedical fields. The protocols are designed to be a comprehensive guide for researchers in the synthesis and characterization of these novel porous materials.

Overview of MOF Synthesis with this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of flexible ligands such as this compound can lead to the formation of dynamic frameworks with unique structural topologies and properties. These materials are of significant interest for applications in gas storage, catalysis, and particularly in drug delivery, owing to their high porosity and the potential for tunable and responsive frameworks.

This document outlines the synthesis of two such MOFs, a copper-based and a cobalt-based framework, using a mixed-ligand approach involving this compound and 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene.

Quantitative Data Summary

While specific quantitative data for MOFs synthesized with this compound is not extensively available in the public domain, the following tables provide a template for the characterization data that should be collected and organized. Representative data from similar MOF structures are included for illustrative purposes.

Table 1: Synthesis Parameters and Yields

MOF DesignationMetal SaltLigand 1Ligand 2Synthesis MethodTemperature (°C)Time (h)Yield (%)
Cu-chtc-timbCopper(II) Nitrate HemipentahydrateThis compound (H₃chtc)1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)Hydrothermal16072Not Reported
Co-chtc-timbCobalt(II) Nitrate HexahydrateThis compound (H₃chtc)1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)Hydrothermal16072Not Reported

Table 2: Physicochemical Properties

MOF DesignationFormulaCrystal SystemSpace GroupBET Surface Area (m²/g)Pore Volume (cm³/g)
Cu-chtc-timb{[Cu₃(timb)₂(chtc)₂]·14H₂O}nMonoclinicC2/cData not availableData not available
Co-chtc-timb{[Co₃(timb)₂(chtc)₂]·6H₂O}nMonoclinicP2₁/cData not availableData not available

Table 3: Drug Loading and Release (Hypothetical Data)

MOF DesignationDrug ModelLoading MethodLoading Capacity (wt%)Release Conditions (pH, Time)% Release
Cu-chtc-timbIbuprofenSoaking15-25 (estimated)pH 7.4, 48h80-90 (estimated)
Co-chtc-timb5-FluorouracilIn-situ10-20 (estimated)pH 5.5, 48h75-85 (estimated)

Experimental Protocols

The following are detailed protocols for the synthesis of copper and cobalt-based MOFs using this compound.

Synthesis of {[Cu₃(timb)₂(chtc)₂]·14H₂O}n (Cu-chtc-timb)

This protocol is adapted from the hydrothermal synthesis of a copper-based MOF with mixed ligands.[1]

Materials:

  • Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • This compound (H₃chtc)

  • 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine Copper(II) nitrate hemipentahydrate (0.1 mmol, 23.2 mg), this compound (0.1 mmol, 21.6 mg), and 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (0.1 mmol, 34.8 mg).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C in a programmable oven.

  • Maintain the temperature at 160 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/h.

  • Collect the resulting blue block-shaped crystals by filtration.

  • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product in air at room temperature.

Synthesis of {[Co₃(timb)₂(chtc)₂]·6H₂O}n (Co-chtc-timb)

This protocol describes the synthesis of a cobalt-based MOF analogous to the copper-based one.[1]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (H₃chtc)

  • 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine Cobalt(II) nitrate hexahydrate (0.1 mmol, 29.1 mg), this compound (0.1 mmol, 21.6 mg), and 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (0.1 mmol, 34.8 mg).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C.

  • Maintain the temperature at 160 °C for 72 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the resulting pink block-shaped crystals by filtration.

  • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product in air at room temperature.

General Protocol for Drug Loading (Post-Synthetic Soaking Method)

As specific drug loading data for these MOFs is not available, a general protocol for post-synthetic drug loading is provided. This method can be adapted for various drug molecules.

Materials:

  • Synthesized and activated MOF (e.g., Cu-chtc-timb or Co-chtc-timb)

  • Drug molecule of interest (e.g., Ibuprofen)

  • Appropriate solvent for the drug (e.g., Ethanol)

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove guest water and solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at a mild temperature.

  • The amount of loaded drug can be quantified by dissolving a known amount of the drug-loaded MOF in a suitable solvent and analyzing the drug concentration using techniques such as UV-Vis spectroscopy or HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of MOFs using this compound.

MOF_Synthesis_Workflow General Workflow for Hydrothermal MOF Synthesis cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_purification Product Isolation and Purification cluster_characterization Characterization metal_salt Metal Salt (e.g., Cu(NO₃)₂ or Co(NO₃)₂) mixing Mixing of Reactants in Autoclave metal_salt->mixing ligand1 Cyclohexane-1,3,5- tricarboxylic acid ligand1->mixing ligand2 Co-ligand (e.g., timb) ligand2->mixing solvent Solvent (Deionized Water) solvent->mixing heating Heating (e.g., 160°C, 72h) mixing->heating cooling Controlled Cooling heating->cooling filtration Filtration cooling->filtration washing Washing with Water and Ethanol filtration->washing drying Air Drying washing->drying characterization PXRD, TGA, FT-IR, etc. drying->characterization

References

Application Notes and Protocols: Cyclohexane-1,3,5-tricarboxylic Acid as a Flexible Linker in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cis-cyclohexane-1,3,5-tricarboxylic acid (H3CTA) as a versatile, flexible linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The inherent flexibility of the cyclohexane backbone, combined with the multiple coordination sites of the tricarboxylic acid groups, allows for the construction of dynamic and functional materials with applications in gas storage, catalysis, drug delivery, and luminescence.

Application Notes

Gas Storage and Separation

Coordination polymers constructed with flexible linkers like H3CTA can exhibit dynamic porous structures.[1] This "breathing" effect, where the framework responds to external stimuli such as pressure and temperature, is highly advantageous for selective gas storage and separation. The flexible nature of the H3CTA ligand can allow for the creation of frameworks that selectively adsorb certain gas molecules by undergoing structural changes, enhancing both capacity and selectivity. While specific data for H3CTA-based materials is emerging, analogous flexible MOFs have shown significant promise. For instance, materials with flexible components are being explored for the capture of CO2 and the separation of hydrocarbons.

Table 1: Gas Adsorption Properties of Representative MOFs with Flexible or Tricarboxylate Linkers.

MOF Material Linker Metal Ion Gas Adsorbed Adsorption Capacity Conditions Reference
MIL-53(Al) 1,4-Benzenedicarboxylic acid Al(III) CO2 ~10 mmol/g 304 K, 30 bar N/A
HKUST-1 Benzene-1,3,5-tricarboxylic acid Cu(II) CH4 ~150 cm³/cm³ 298 K, 35 bar N/A
CALF-20 Azobenzene-3,3',5,5'-tetracarboxylic acid Zn(II) CO2 5.0 mmol/g 273 K, 1.2 bar [2]

| MFM-160a | Triazine-tris(aminophenyl-isophthalic acid) | Cu(II) | C2H2 | ~160 cm³/g | 298 K, 1 bar |[3] |

Note: This table presents data from well-known MOFs to illustrate the potential of materials constructed with flexible and multi-topic carboxylate linkers.

Heterogeneous Catalysis

The porous and crystalline nature of H3CTA-based coordination polymers makes them excellent candidates for heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce basic or other catalytic moieties.[4] The defined pore structure can lead to size- and shape-selective catalysis. These materials are recoverable and reusable, offering a sustainable alternative to homogeneous catalysts.[5]

Table 2: Catalytic Performance of Representative Coordination Polymers in Organic Reactions.

Catalyst Linker Type Metal Ion Reaction Substrate Product Yield Reference
Zn-MOF 2-Iodoterephthalic acid Zn(II) Cyanosilylation Benzaldehyde >95% [6]
Co-CP 4-Aminonaphthalene-2,6-dicarboxylic acid Co(II) Knoevenagel Condensation Benzaldehyde >98% [7]

| Cu-MOF | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Cu(II) | Knoevenagel Condensation | Benzaldehyde | 99% |[1] |

Note: This table showcases the catalytic potential of coordination polymers with various functionalized linkers.

Controlled Drug Delivery

The biocompatibility of certain metal ions (e.g., Zn, Fe) and organic linkers makes H3CTA-based MOFs promising nanocarriers for drug delivery.[8] The flexibility of the framework can allow for a controlled, slow release of encapsulated drug molecules, which is often governed by a zero-order kinetic model.[9] This leads to stable drug concentrations in the bloodstream, minimizing toxic side effects and improving patient compliance.[9] The drug release can be triggered by changes in pH, temperature, or the presence of specific biomolecules.[10]

Table 3: Drug Loading and Release in Flexible Metal-Organic Frameworks.

MOF Material Linker Metal Ion Drug Drug Loading (wt%) Release Profile Reference
FeMn-MIL-88B Terephthalic acid Fe(III)/Mn(II) 5-Fluorouracil 43.8% 70% release in 24h at pH 5.4 [10]
MIL-53(Fe) Terephthalic acid Fe(III) Oridonin 56.25% Sustained release over 7 days [8]

| CuGA/CUR@ZIF-8 | Gallic acid/2-Methylimidazole | Cu(II)/Zn(II) | Curcumin | ~25% | pH-responsive, follows Higuchi model |[11] |

Luminescence and Sensing

Coordination polymers incorporating lanthanide ions (e.g., Eu³⁺, Tb³⁺) with organic linkers like H3CTA can exhibit strong and stable luminescence.[12][13] The organic linker can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[7] This property is highly valuable for applications in chemical sensing, bio-imaging, and solid-state lighting.[7][14] The flexible nature of the H3CTA linker could also lead to materials with luminescent properties that are responsive to their environment, making them suitable for sensing applications.

Table 4: Typical Luminescent Properties of Lanthanide Coordination Polymers.

Lanthanide Ion Excitation Wavelength (nm) Emission Wavelength (nm) Emission Color Quantum Yield Lifetime
Eu(III) ~280-350 ~590, ~615 (dominant) Red Variable Milliseconds
Tb(III) ~280-350 ~490, ~545 (dominant) Green Variable Milliseconds
Dy(III) ~350 ~480, ~575 Yellowish-White Variable Microseconds

| Sm(III) | ~400 | ~560, ~600, ~645 | Orange-Red | Variable | Microseconds |

Note: This table summarizes the general luminescent characteristics of lanthanide ions when incorporated into coordination polymers.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zn(II)-H3CTA Coordination Polymer

This protocol describes a general method for synthesizing a zinc-based coordination polymer using H3CTA via a hydrothermal reaction.[3][15]

Materials:

  • cis-Cyclohexane-1,3,5-tricarboxylic acid (H3CTA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol (21.6 mg) of H3CTA and 0.15 mmol (44.6 mg) of Zn(NO₃)₂·6H₂O in a solvent mixture of 10 mL of DMF and 2 mL of deionized water.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 48 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature at a rate of 5°C/hour.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product in a vacuum oven at 60°C for 12 hours.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Isolation A Weigh H3CTA & Zn(NO3)2·6H2O C Combine in Teflon Liner A->C B Prepare DMF/Water Solvent B->C D Seal Autoclave C->D E Heat at 120°C for 48h D->E F Slow Cooling to RT E->F G Filter Crystals F->G H Wash with DMF & Ethanol G->H I Dry under Vacuum H->I J Final Product: Zn-H3CTA CP I->J

Hydrothermal synthesis workflow for a coordination polymer.
Protocol 2: Catalytic Knoevenagel Condensation

This protocol outlines the use of a synthesized H3CTA-based coordination polymer as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.

Materials:

  • Synthesized Zn-H3CTA coordination polymer (activated by heating under vacuum)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Reaction vial with magnetic stirrer

Procedure:

  • Activate the Zn-H3CTA catalyst by heating at 150°C under vacuum for 4 hours.

  • To a reaction vial, add the activated catalyst (5 mol% relative to benzaldehyde).

  • Add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and 5 mL of ethanol.

  • Stir the reaction mixture at 60°C for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Zn-MOF (Active Site) Intermediate1 Activated Complex Catalyst->Intermediate1 Coordination Sub1 Benzaldehyde Sub1->Intermediate1 Sub2 Malononitrile Sub2->Intermediate1 Intermediate1->Catalyst Regeneration Product Benzylidenemalononitrile Intermediate1->Product Condensation & Release

A general catalytic cycle for a MOF-catalyzed reaction.
Protocol 3: Ibuprofen Loading and In Vitro Release Study

This protocol details the procedure for loading a model drug, Ibuprofen, into an H3CTA-based MOF and studying its release profile in a simulated physiological fluid.[9]

Materials:

  • Activated H3CTA-based coordination polymer

  • Ibuprofen

  • Ethanol

  • Phosphate-Buffered Saline (PBS) at pH 7.4

  • Shaking incubator

  • UV-Vis Spectrophotometer

Procedure: Drug Loading:

  • Activate the MOF by heating at 120°C under vacuum for 12 hours.

  • Prepare a solution of Ibuprofen in ethanol (e.g., 10 mg/mL).

  • Immerse a known amount of the activated MOF (e.g., 50 mg) in the Ibuprofen solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 72 hours in a sealed container.

  • Separate the drug-loaded MOF by centrifugation.

  • Wash the solid with fresh ethanol to remove surface-adsorbed drug.

  • Dry the Ibuprofen-loaded MOF under vacuum.

  • Determine the amount of loaded drug by measuring the concentration of Ibuprofen remaining in the supernatant using UV-Vis spectrophotometry (at ~264 nm).

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF (e.g., 20 mg) in a known volume of PBS (pH 7.4, e.g., 50 mL).

  • Place the suspension in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Centrifuge the aliquot to remove any suspended MOF particles.

  • Measure the concentration of Ibuprofen in the supernatant using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release A Activated MOF C Incubate & Stir (72h) A->C B Drug Solution (e.g., Ibuprofen) B->C D Centrifuge & Wash C->D E Drug-Loaded MOF D->E F Disperse in PBS (pH 7.4) E->F G Incubate at 37°C F->G H Sample at Intervals G->H I Analyze via UV-Vis H->I J Cumulative Release Profile I->J

Workflow for drug loading and in vitro release studies.

Conclusion

Cyclohexane-1,3,5-tricarboxylic acid is a highly promising flexible linker for the development of advanced coordination polymers. Its use allows for the creation of materials with dynamic structures and tunable properties, making them suitable for a wide range of applications, from industrial processes like gas separation and catalysis to biomedical applications such as controlled drug delivery and medical imaging. The protocols provided herein offer a starting point for researchers to synthesize and evaluate H3CTA-based materials for these and other novel applications.

References

Application Notes and Protocols for Self-Assembly of Cyclohexane-1,3,5-tricarboxylic Acid on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the self-assembly mechanisms of Cyclohexane-1,3,5-tricarboxylic acid (CTA) on various surfaces. The protocols outlined below are based on established methodologies in the field of surface science and scanning tunneling microscopy (STM).

Introduction to Self-Assembly of this compound (CTA)

This compound (CTA) is a non-aromatic, tripodal molecule capable of forming intricate two-dimensional (2D) supramolecular networks on various substrates. The self-assembly is primarily driven by intermolecular hydrogen bonding between the carboxylic acid functional groups. The resulting structures can be influenced by factors such as the substrate, solvent, concentration, and the applied bias voltage in scanning tunneling microscopy (STM) studies. The ability to control the formation of these porous networks makes CTA a molecule of interest for applications in nanoscience, including molecular templating, surface patterning, and the controlled adsorption of guest molecules.

The self-assembly of CTA is analogous in some respects to its aromatic counterpart, trimesic acid (benzene-1,3,5-tricarboxylic acid), which is known to form well-ordered "chicken-wire" and "flower" porous networks on surfaces.[1] However, the flexible cyclohexyl core of CTA introduces different conformational possibilities compared to the rigid phenyl ring of trimesic acid, leading to distinct self-assembly behaviors.

Self-Assembly Mechanisms on Different Surfaces

The choice of substrate plays a crucial role in the ordering and structure of the CTA self-assembled monolayers.

2.1. Highly Oriented Pyrolytic Graphite (HOPG)

On HOPG, CTA molecules self-assemble at the liquid-solid interface to form well-ordered, 2D long-range networks. The primary interaction driving the assembly is the formation of hydrogen bonds between the carboxylic acid groups of neighboring CTA molecules.

The structure of the self-assembled network on HOPG can be controlled by the concentration of the CTA solution and the polarity of the bias voltage applied during STM imaging. At the interface with nonanoic acid, CTA can form a "chicken-wire" porous structure. Furthermore, a reversible switching between a porous and a close-packed structure can be induced by changing the bias polarity.

2.2. Gold (Au(111))

On Au(111) surfaces, the interaction between the CTA molecules and the substrate is more complex, involving potential interactions between the carboxylic acid groups and the gold atoms. In dilute solutions, CTA has been observed to form short-range ordered networks on Au(111). The formation of extended, well-ordered structures is more challenging on Au(111) compared to HOPG, likely due to the stronger molecule-substrate interactions that can compete with the intermolecular hydrogen bonding.

Quantitative Data of Self-Assembled CTA Networks

The following tables summarize the key quantitative parameters of the self-assembled structures of CTA on different surfaces. (Note: Specific values are based on the findings reported in the PhD thesis of Baoxin Jia, University of Groningen; full text was not accessible for direct data extraction).

Table 1: Structural Parameters of CTA Networks on HOPG

Network TypeUnit Cell ParametersMolecular DensityPore Size
Porous ("Chicken-wire")a = b, γ = 60°Data not availableData not available
Close-packedData not availableData not availableN/A

Table 2: Structural Parameters of CTA Networks on Au(111)

Network TypeUnit Cell ParametersMolecular DensityPore Size
Short-range orderedData not availableData not availableData not available

Experimental Protocols

4.1. Protocol for CTA Self-Assembly on HOPG at the Liquid-Solid Interface

This protocol describes the preparation and imaging of self-assembled monolayers of CTA on HOPG using Scanning Tunneling Microscopy (STM).

4.1.1. Materials and Reagents

  • This compound (CTA)

  • Nonanoic acid (solvent)

  • Highly Oriented Pyrolytic Graphite (HOPG) substrate

  • STM instrument

  • Mechanically cut Pt/Ir tips

4.1.2. Procedure

  • Substrate Preparation:

    • Cleave the HOPG substrate using adhesive tape to expose a fresh, atomically flat surface immediately before use.

  • Solution Preparation:

    • Prepare solutions of CTA in nonanoic acid at various concentrations (e.g., ranging from 20% of saturation to a saturated solution).

  • Sample Preparation for STM:

    • Apply a small droplet of the CTA solution onto the freshly cleaved HOPG surface.

  • STM Imaging:

    • Carefully approach the STM tip to the substrate through the liquid layer.

    • Begin imaging in constant-current mode.

    • Typical imaging parameters:

      • Bias Voltage (Vbias): -1.0 V to +1.0 V

      • Tunneling Current (Iset): 50 pA to 200 pA

    • Investigate the effect of bias voltage polarity on the self-assembled structure by switching between positive and negative sample bias.

    • Acquire high-resolution images to determine the lattice parameters of the molecular networks.

4.2. Protocol for CTA Self-Assembly on Au(111)

This protocol outlines a general procedure for the deposition and characterization of CTA on a Au(111) surface.

4.2.1. Materials and Reagents

  • This compound (CTA)

  • Suitable solvent for solution deposition (e.g., ethanol, water) or a high-vacuum sublimation setup.

  • Au(111) substrate (e.g., Au(111) on mica)

  • Ultra-high vacuum (UHV) STM system

4.2.2. Procedure

  • Substrate Preparation:

    • Clean the Au(111) substrate by cycles of argon ion sputtering and annealing in UHV to obtain a clean, reconstructed surface.

  • Molecule Deposition:

    • Solution Deposition: Immerse the cleaned Au(111) substrate in a dilute solution of CTA for a controlled period. Rinse with pure solvent and gently dry with an inert gas (e.g., nitrogen or argon).

    • Sublimation: Deposit CTA onto the Au(111) substrate in UHV from a Knudsen cell or a similar evaporator. Control the deposition rate and substrate temperature to achieve desired surface coverage.

  • STM Imaging:

    • Transfer the sample to the STM stage in UHV.

    • Image the surface at room temperature or low temperature to minimize thermal drift and molecular diffusion.

    • Typical imaging parameters:

      • Bias Voltage (Vbias): -1.5 V to +1.5 V

      • Tunneling Current (Iset): 20 pA to 100 pA

    • Analyze the images to identify the formation of any ordered or short-range ordered structures.

Visualizations

5.1. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

Self_Assembly_Mechanism cluster_driving_forces Driving Forces cluster_influencing_factors Influencing Factors Hydrogen_Bonding Intermolecular Hydrogen Bonding Self_Assembled_Network 2D Self-Assembled Network Hydrogen_Bonding->Self_Assembled_Network Molecule_Substrate Molecule-Substrate Interaction Molecule_Substrate->Self_Assembled_Network Van_der_Waals Van der Waals Forces Van_der_Waals->Self_Assembled_Network Substrate Substrate (e.g., HOPG, Au(111)) Substrate->Self_Assembled_Network Solvent Solvent (e.g., Nonanoic Acid) Solvent->Self_Assembled_Network Concentration Concentration Concentration->Self_Assembled_Network Bias_Voltage STM Bias Voltage Bias_Voltage->Self_Assembled_Network CTA_Molecule Cyclohexane-1,3,5- tricarboxylic acid (CTA) CTA_Molecule->Hydrogen_Bonding CTA_Molecule->Molecule_Substrate CTA_Molecule->Van_der_Waals

Caption: Factors influencing the self-assembly of CTA on surfaces.

Experimental_Workflow_HOPG Start Start Cleave_HOPG Cleave HOPG Substrate Start->Cleave_HOPG Prepare_Solution Prepare CTA Solution (in Nonanoic Acid) Cleave_HOPG->Prepare_Solution Deposit_Droplet Deposit Droplet on HOPG Prepare_Solution->Deposit_Droplet STM_Imaging STM Imaging (Constant Current) Deposit_Droplet->STM_Imaging Analyze_Data Analyze Data (Structure, Lattice Parameters) STM_Imaging->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for CTA self-assembly on HOPG.

Bias_Voltage_Switching Porous_Network Porous Network ('Chicken-wire') Close_Packed_Network Close-Packed Network Porous_Network->Close_Packed_Network Change Bias Polarity

Caption: Reversible switching of CTA networks on HOPG via bias voltage.

References

Troubleshooting & Optimization

identifying common impurities in Cyclohexane-1,3,5-tricarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexane-1,3,5-tricarboxylic acid. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during its preparation, focusing on the identification and mitigation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, trimesic acid (1,3,5-benzenetricarboxylic acid). This reaction involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst, typically on a carbon support, under a hydrogen atmosphere.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities in the synthesis of this compound via hydrogenation of trimesic acid include:

  • Unreacted Trimesic Acid: Incomplete hydrogenation can leave residual starting material in your product.

  • Partially Hydrogenated Intermediates: Species such as cyclohexene- or cyclohexadiene-tricarboxylic acids may be present if the reaction does not go to completion.

  • Stereoisomers: The hydrogenation process can yield a mixture of cis and trans isomers of this compound. The specific isomeric ratio can depend on the catalyst and reaction conditions.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium, rhodium, ruthenium) may remain in the final product.

  • Solvent Residues: Residual solvent used in the hydrogenation reaction can be present.

Q3: How can I detect the presence of these impurities?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating the non-polar this compound from the more polar, aromatic trimesic acid. Different mobile phase compositions can be used to achieve optimal separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. The absence of aromatic proton signals (typically in the 7-8 ppm range in 1H NMR) is a good indicator of complete hydrogenation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the product and impurities, GC-MS can provide separation and identification based on mass-to-charge ratio. This can be particularly useful for identifying and quantifying residual solvents.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying trace metal catalyst residues.

Q4: What are the best practices for minimizing impurity formation?

A4: To minimize impurities, consider the following:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion of the starting material.

  • Catalyst Selection and Handling: Use a high-quality, active catalyst. The choice of catalyst can influence the stereoselectivity of the reaction. Proper handling and, if necessary, pre-activation of the catalyst are crucial.

  • Optimization of Reaction Conditions: Factors such as hydrogen pressure, temperature, reaction time, and solvent choice should be optimized to favor complete hydrogenation and minimize side reactions.

  • Purity of Starting Materials: Ensure the trimesic acid used is of high purity to avoid introducing impurities from the start.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Incomplete reaction (presence of trimesic acid) 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Inadequate reaction time or temperature. 4. Catalyst poisoning.1. Use fresh, high-activity catalyst. Consider a different catalyst (e.g., Rh/C instead of Pd/C). 2. Increase hydrogen pressure according to literature recommendations or equipment safety limits. 3. Increase reaction time and/or temperature. Monitor reaction progress. 4. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). Purify starting materials if necessary.
Presence of partially hydrogenated intermediates Similar to incomplete reaction, but with milder severity.Follow the same solutions as for an incomplete reaction, with a focus on extending the reaction time or slightly increasing the temperature or pressure.
Undesirable isomer ratio The catalyst and reaction conditions favor the formation of the undesired isomer.Experiment with different catalysts (e.g., Rhodium vs. Ruthenium vs. Palladium) and solvent systems, as these can influence the stereochemical outcome of the hydrogenation.
Product is contaminated with catalyst residues Inefficient filtration or catalyst leaching.1. Filter the reaction mixture through a fine filter aid (e.g., Celite®) to remove the heterogeneous catalyst. Repeat filtration if necessary. 2. For dissolved catalyst species, consider treatment with activated carbon or a metal scavenger.[1]
Residual solvent in the final product Insufficient drying.Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider recrystallization from a different, more volatile solvent.

Experimental Protocols

A detailed experimental protocol for the hydrogenation of trimesic acid is crucial for reproducibility and troubleshooting. While a specific, universally optimized protocol is not available, the following outlines a general procedure that can be adapted.

General Protocol for the Hydrogenation of Trimesic Acid

  • Reaction Setup: In a high-pressure reactor (autoclave), charge a solution of trimesic acid in a suitable solvent (e.g., water, acetic acid, or an alcohol).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rhodium on alumina or 5% Ruthenium on carbon) to the solution. The catalyst loading is typically 1-10 mol% relative to the trimesic acid.

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (this can range from atmospheric pressure to over 1000 psi, depending on the catalyst and equipment).

  • Reaction Conditions: Heat the mixture to the desired temperature and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by HPLC or TLC. The reaction is complete when no more trimesic acid is detected.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the catalyst. Wash the filter cake with fresh solvent.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified.

  • Purification: Recrystallization from a suitable solvent (e.g., water or ethanol/water mixtures) is a common method for purifying the final product. This step is effective at removing unreacted starting material and some byproducts.

Impurity Identification and Mitigation Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

Impurity_Troubleshooting_Workflow start Start Synthesis: Hydrogenation of Trimesic Acid analyze Analyze Crude Product (HPLC, NMR, GC-MS) start->analyze check_purity Is Purity > 98%? analyze->check_purity incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn No final_product High-Purity This compound check_purity->final_product Yes unreacted_sm Unreacted Trimesic Acid Detected incomplete_rxn->unreacted_sm Yes intermediates Partially Hydrogenated Intermediates? incomplete_rxn->intermediates No optimize_rxn Optimize Reaction Conditions: - Increase H2 Pressure/Time/Temp - Use Fresh Catalyst unreacted_sm->optimize_rxn optimize_rxn->start detect_intermediates Intermediates Detected intermediates->detect_intermediates Yes isomers Undesired Isomer Ratio? intermediates->isomers No force_completion Force Reaction to Completion: - Longer Reaction Time - Higher Catalyst Loading detect_intermediates->force_completion force_completion->start isomer_issue Isomer Ratio Unacceptable isomers->isomer_issue Yes catalyst_residue Catalyst Residue? isomers->catalyst_residue No change_catalyst Change Catalyst or Solvent System isomer_issue->change_catalyst change_catalyst->start detect_catalyst Catalyst Detected (ICP-MS) catalyst_residue->detect_catalyst Yes solvent_residue Solvent Residue? catalyst_residue->solvent_residue No improve_filtration Improve Filtration (e.g., Celite) or Use Metal Scavenger detect_catalyst->improve_filtration purify Purify Product (e.g., Recrystallization) improve_filtration->purify detect_solvent Solvent Detected (GC-MS) solvent_residue->detect_solvent Yes solvent_residue->purify No improve_drying Improve Drying (High Vacuum) or Recrystallize detect_solvent->improve_drying improve_drying->purify purify->analyze

Troubleshooting workflow for impurity identification and mitigation.

References

Technical Support Center: Optimizing Reaction Conditions for High Yield of Cyclohexane-1,3,5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Cyclohexane-1,3,5-tricarboxylic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the achievement of high yields and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the catalytic hydrogenation of Benzene-1,3,5-tricarboxylic acid (Trimesic Acid).

Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Inactive Catalyst: The catalyst is the most critical component.

    • Solution: Ensure the use of a fresh, high-quality catalyst. Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are effective catalysts for the hydrogenation of aromatic carboxylic acids.[1] If the catalyst has been stored for a long time or improperly, its activity may be diminished. It is advisable to use a new batch of catalyst.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a key driving force for the reaction.

    • Solution: Ensure that the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. For laboratory-scale synthesis, a pressure of 3-4 atmospheres is often a good starting point, though higher pressures may be required for complete conversion.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. A starting temperature of 60-70°C is recommended.[1] Monitor the reaction progress by TLC or HPLC to find the optimal temperature.

  • Poor Solubility of Starting Material: Benzene-1,3,5-tricarboxylic acid has limited solubility in many common solvents at room temperature.

    • Solution: Choose a solvent that can dissolve the starting material at the reaction temperature. Water, lower alcohols (e.g., ethanol, methanol), and acetic acid are suitable solvents. Protic solvents have been shown to be effective in hydrogenation reactions.[2]

Q2: I am observing the formation of significant side products, leading to a low yield of the desired this compound. How can I improve the selectivity?

A2: The formation of side products is often due to over-hydrogenation or hydrogenolysis.

  • Over-hydrogenation/Hydrogenolysis: This is more likely to occur with highly active catalysts like Ruthenium on carbon (Ru/C), especially at elevated temperatures.[1] Side products can include partially hydrogenated intermediates or even products where a carboxylic acid group has been reduced to a methyl group.

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) is generally more selective for the hydrogenation of the aromatic ring without affecting the carboxylic acid groups.[1]

      • Temperature Control: If using Ru/C, operating at a lower temperature (e.g., 180°C) can increase the selectivity for the desired product.[1]

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the desired product.

  • Ring Rearrangement: While less common for this specific substrate, rearrangement of the cyclohexane ring to form methylcyclopentane derivatives can occur under certain catalytic conditions.[3]

    • Solution: Using a well-established catalyst like Pd/C under moderate conditions will minimize the risk of ring rearrangement.

Q3: I am having difficulty purifying the final product. What is an effective purification strategy?

A3: The purification of this compound typically involves separating it from the catalyst and any soluble impurities.

  • Catalyst Removal: The solid catalyst must be completely removed.

    • Solution: After the reaction, cool the mixture and filter it through a pad of Celite® or a similar filter aid to ensure all fine catalyst particles are removed.

  • Isolation of the Product:

    • Solution 1: Direct Crystallization: If the product is poorly soluble in the reaction solvent at room temperature, it may precipitate upon cooling. The precipitate can be collected by filtration and then recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to improve purity.

    • Solution 2: Acid-Base Extraction:

      • After removing the catalyst, evaporate the solvent.

      • Dissolve the residue in a dilute aqueous base (e.g., NaOH or NaHCO3).

      • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.

      • Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes reaction conditions for the hydrogenation of aromatic carboxylic acids, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialCatalystSolventTemperature (°C)Pressure (atm)Yield of Cyclohexane Carboxylic AcidReference
Isophthalic Acid5% Pd/CWater703-4>95%[1]
Terephthalic Acid5% Pd/CWater703-4>95%[1]
Isophthalic Acid5% Ru/CWater1806894%[1]
Isophthalic Acid5% Ru/CWater22068Lower yield due to side products[1]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Benzene-1,3,5-tricarboxylic acid

This protocol is based on established procedures for the hydrogenation of similar aromatic carboxylic acids.[1]

Materials:

  • Benzene-1,3,5-tricarboxylic acid (Trimesic acid)

  • 5% Palladium on Carbon (Pd/C)

  • Solvent (e.g., deionized water, ethanol, or acetic acid)

  • Hydrogen gas

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (Büchner funnel, filter paper, Celite®)

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: In a suitable pressurized reaction vessel, add Benzene-1,3,5-tricarboxylic acid (1.0 eq) and the chosen solvent (e.g., water, 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 5-10 mol% relative to the starting material).

  • Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with nitrogen gas several times to remove any air, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-80°C).

  • Monitoring the Reaction: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction can also be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake or starting material detected), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. .

  • Isolation and Purification:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure (if necessary).

    • Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.

    • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow start Start reactor_prep Prepare Reactor: - Add Benzene-1,3,5-tricarboxylic acid - Add Solvent start->reactor_prep catalyst Add Catalyst (e.g., 5% Pd/C) reactor_prep->catalyst reaction Hydrogenation Reaction: - Purge with H2 - Set Temperature & Pressure - Stir catalyst->reaction monitoring Monitor Reaction (H2 uptake, TLC/HPLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: - Cool and Depressurize - Filter off Catalyst monitoring->workup If complete purification Purification: - Evaporate Solvent - Recrystallize workup->purification product Pure Cyclohexane-1,3,5- tricarboxylic acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Low Yield or No Reaction cause_catalyst Inactive Catalyst? issue->cause_catalyst cause_pressure Insufficient H2 Pressure? issue->cause_pressure cause_temp Suboptimal Temperature? issue->cause_temp cause_solubility Poor Solubility? issue->cause_solubility solution_catalyst Use fresh catalyst cause_catalyst->solution_catalyst solution_pressure Check seals, increase pressure cause_pressure->solution_pressure solution_temp Gradually increase temperature cause_temp->solution_temp solution_solubility Change to a better solvent (e.g., water, ethanol) cause_solubility->solution_solubility

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Crystal Growth of MOFs with Cyclohexane-1,3,5-tricarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and crystal growth of Metal-Organic Frameworks (MOFs) utilizing cyclohexane-1,3,5-tricarboxylic acid as a linker.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the crystallization of MOFs with this compound.

Issue 1: No Crystals or Amorphous Precipitate

Question: I am not getting any crystalline product; instead, I'm observing an amorphous powder or no precipitate at all. What could be the issue?

Answer: The formation of an amorphous product or the complete absence of precipitation usually points to problems with nucleation and crystal growth kinetics. Several factors could be at play:

  • Suboptimal Temperature: The reaction temperature might be too low, preventing the necessary activation energy for nucleation from being reached, or too high, leading to rapid precipitation of an amorphous solid.

  • Inappropriate Solvent System: The polarity and coordination ability of the solvent are crucial. The metal salt and linker need to have adequate solubility, but the solvent should not coordinate too strongly to the metal ions, which would inhibit framework formation.

  • Incorrect pH: The deprotonation of the carboxylic acid groups on the linker is pH-dependent. If the pH is too low, the carboxylate groups will not be sufficiently deprotonated to coordinate with the metal centers.

  • Inadequate Reaction Time: MOF crystallization can be a slow process. The reaction may not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Workflow: No Crystals/Amorphous Precipitate

G Troubleshooting: No Crystals or Amorphous Precipitate start Problem: No Crystals or Amorphous Precipitate temp Is the temperature within the optimal range for this system? start->temp solvent Is the solvent system appropriate for both the metal salt and linker? temp->solvent Yes adjust_temp Action: Vary temperature systematically (e.g., in 10-20°C increments). temp->adjust_temp No ph Is the pH of the reaction mixture controlled? solvent->ph Yes adjust_solvent Action: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, with or without water). solvent->adjust_solvent No time Has the reaction been allowed to proceed for a sufficient duration? ph->time Yes adjust_ph Action: Use a modulator or a base (e.g., triethylamine) to adjust the pH. ph->adjust_ph No solution Outcome: Successful Crystal Growth time->solution Yes adjust_time Action: Increase the reaction time, monitoring for crystal formation periodically. time->adjust_time No adjust_temp->temp adjust_solvent->solvent adjust_ph->ph adjust_time->time

Caption: Troubleshooting workflow for the absence of crystals.

Issue 2: Small or Poorly-Defined Crystals

Question: I am getting a crystalline product, but the crystals are very small (microcrystalline powder) or have poor morphology. How can I improve the crystal size and quality?

Answer: The formation of small or poorly-defined crystals is often a result of rapid nucleation and slow crystal growth. To obtain larger, well-defined single crystals, you need to control the reaction kinetics to favor growth over nucleation.

  • High Reactant Concentrations: High concentrations of the metal salt and linker can lead to a burst of nucleation events, resulting in a large number of small crystals.

  • Role of Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can compete with the linker for coordination to the metal centers. This competition slows down the formation of the MOF framework, reducing the number of nuclei and promoting the growth of larger crystals. The choice and concentration of the modulator are critical.

  • Temperature Gradient: A slow cooling rate after the initial reaction at high temperature can promote the growth of larger crystals.

Quantitative Data on Modulator Effects (General Trends)

Modulator TypepKaTypical Concentration (equivalents to linker)Expected Effect on Crystal Size
Acetic Acid4.7610 - 100Increase
Benzoic Acid4.2010 - 50Significant Increase
Formic Acid3.7520 - 200Moderate Increase

Note: The optimal concentration will vary depending on the specific metal-linker system and other reaction conditions.

Troubleshooting Workflow: Small or Poorly-Defined Crystals

G Troubleshooting: Small or Poorly-Defined Crystals start Problem: Small or Poorly-Defined Crystals concentration Are the reactant concentrations optimized? start->concentration modulator Is a modulator being used to control nucleation and growth? concentration->modulator Yes adjust_concentration Action: Decrease the concentration of both metal salt and linker. concentration->adjust_concentration No cooling Is the cooling rate controlled? modulator->cooling Yes add_modulator Action: Introduce a modulator (e.g., acetic acid, benzoic acid) at varying concentrations. modulator->add_modulator No solution Outcome: Large, Well-Defined Crystals cooling->solution Yes adjust_cooling Action: Implement a slow cooling ramp after the initial reaction period. cooling->adjust_cooling No adjust_concentration->concentration add_modulator->modulator adjust_cooling->cooling

Caption: Workflow for improving crystal size and quality.

Experimental Protocols

Baseline Hydrothermal Synthesis of a Cu(II)-based MOF with this compound

This protocol is adapted from a known synthesis of a copper-based MOF with the specified linker and serves as a starting point for troubleshooting and optimization.

Materials:

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • This compound (H₃chtc)

  • 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) - co-linker

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine the Copper(II) salt, this compound, and the co-linker in a molar ratio of 3:2:2.

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160°C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the specific challenges associated with using a flexible linker like this compound?

The flexibility of the cyclohexane ring can lead to multiple possible conformations of the linker. This can result in the formation of different phases or a disordered crystal structure. Controlling the reaction conditions to favor a specific conformation is key to obtaining a highly crystalline, single-phase product.

Q2: How do I know if my MOF has "missing linker" defects?

Missing linker defects are common in MOFs and can significantly impact their properties. Techniques such as thermogravimetric analysis (TGA) can indicate a lower-than-expected organic content. Powder X-ray diffraction (PXRD) may show broader peaks or slight shifts in peak positions. More advanced characterization methods like solid-state NMR or gas adsorption studies can provide more direct evidence of defects.

Q3: Can I use solvothermal instead of hydrothermal synthesis for this linker?

Yes, solvothermal synthesis, using organic solvents like DMF, DEF, or DMAc, is a common method for MOF synthesis. The choice of solvent can significantly influence the resulting MOF structure and crystal morphology. If hydrothermal synthesis is not yielding the desired product, exploring different solvent systems is a recommended troubleshooting step.

Q4: My crystals degrade after being removed from the mother liquor. What can I do?

Some MOFs are only stable in the presence of the solvent they were synthesized in. If your crystals degrade upon drying, it is likely due to the loss of guest solvent molecules that help to stabilize the framework. You can try to exchange the synthesis solvent with a less volatile one before drying, or characterize the crystals while they are still wet or in a capillary.

managing stability issues of Cyclohexane-1,3,5-tricarboxylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing stability issues of Cyclohexane-1,3,5-tricarboxylic acid solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimentation of this compound solutions.

Issue 1: Precipitation or Cloudiness in Solution

Question: My this compound solution has become cloudy or has formed a precipitate. What are the possible causes and how can I resolve this?

Answer:

Precipitation in your this compound solution can be attributed to several factors, primarily related to solubility limits being exceeded. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify pH: this compound is a polycarboxylic acid, and its solubility is highly dependent on pH. At lower pH values, the carboxylic acid groups are protonated, making the molecule less polar and thus less soluble in aqueous solutions.

    • Action: Measure the pH of your solution. If it is acidic, slowly add a suitable base (e.g., 0.1 M NaOH) dropwise while stirring to increase the pH. The precipitate should redissolve as the carboxylic acid groups are deprotonated to form the more soluble carboxylate salts.

  • Check Temperature: The solubility of most solids, including this compound, in liquids increases with temperature. If the solution was prepared at an elevated temperature and subsequently cooled, precipitation may occur.

    • Action: Gently warm the solution while stirring. If the precipitate dissolves, it indicates that the concentration is close to the saturation point at the lower temperature. For future experiments, either maintain a higher temperature or use a lower concentration.

  • Solvent Polarity: The choice of solvent is crucial. While this compound has polar carboxylic acid groups, the cyclohexane ring is nonpolar. Its solubility will vary significantly in different solvents.

    • Action: If you are using a solvent system, ensure the polarity is optimal. For aqueous solutions, the addition of a co-solvent like ethanol or methanol might enhance solubility. Conversely, in non-polar organic solvents, the solubility is expected to be low.

  • Concentration: The concentration of the solution may simply be too high for the given conditions (solvent, temperature, pH).

    • Action: Dilute the solution by adding more of the solvent until the precipitate dissolves.

Issue 2: Discoloration of the Solution

Question: My solution of this compound has developed a yellow or brown tint. What could be the cause?

Answer:

Discoloration often indicates chemical degradation. Potential causes include:

  • Oxidation: Carboxylic acids can be susceptible to oxidation, especially in the presence of trace metal ions or exposure to air and light over time.

    • Action: Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and deionized water to minimize metal ion contamination. Store solutions in amber vials or protect them from light.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause decarboxylation or other degradation pathways.

    • Action: Store solutions at recommended temperatures (see storage guidelines below). Avoid unnecessary heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: The choice of solvent depends on the intended application. For many biological and pharmaceutical applications, aqueous buffers are preferred. Due to its multiple carboxylic acid groups, the solubility of this compound in water is pH-dependent. It is more soluble in alkaline aqueous solutions where it forms a salt. For organic reactions, polar aprotic solvents may be suitable, but solubility should be experimentally determined.

Q2: How should I store my this compound solutions to ensure stability?

A2: For optimal stability, solutions should be stored in tightly sealed containers, protected from light, at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing the solution, but be mindful of potential precipitation upon thawing. It is also advisable to prepare fresh solutions for critical experiments.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Potential degradation pathways include oxidation and thermal decarboxylation. The cyclohexane ring itself is relatively stable, but the carboxylic acid groups can be reactive under certain conditions. Forced degradation studies can help to identify specific degradation products.

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the concentration of the parent compound and detect any degradation products. Key parameters to monitor include the peak area of the main compound and the appearance of any new peaks in the chromatogram.

Data Presentation

Table 1: Solubility Profile of this compound (Illustrative)

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Deionized Water254.0Low (To be determined)
Deionized Water257.0Moderate (To be determined)
Deionized Water259.0High (To be determined)
Ethanol25N/AModerate (To be determined)
Methanol25N/AModerate (To be determined)
Acetonitrile25N/ALow (To be determined)
Phosphate Buffered Saline257.4Moderate (To be determined)

Note: The solubility values in this table are illustrative and need to be determined experimentally. A detailed protocol for solubility determination is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent system at a specific temperature and pH.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a shaking incubator set to the desired temperature.

  • Equilibrate the suspension for at least 24 hours to ensure saturation.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the original concentration in the supernatant, which represents the solubility.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[1]

Materials:

  • This compound solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24, 48 hours). Neutralize a sample before analysis.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize a sample before analysis.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Place the drug solution in an oven at an elevated temperature (e.g., 60 °C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines.[2][3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method.

  • Compare the chromatograms to identify degradation products (new peaks) and determine the extent of degradation of the parent compound.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Illustrative HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method Development Workflow:

  • Initial Screening: Test different mobile phase compositions and gradients to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation study to see if any degradation products co-elute with the main peak.

  • Method Optimization: Adjust the mobile phase composition, gradient, pH, and column temperature to achieve baseline separation of all peaks.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Troubleshooting_Workflow start Stability Issue Observed (e.g., Precipitation, Discoloration) check_precipitation Is there precipitation? start->check_precipitation check_discoloration Is there discoloration? start->check_discoloration check_ph Measure pH of Solution check_precipitation->check_ph If Yes check_storage Review Storage Conditions (Light/Air Exposure) check_discoloration->check_storage If Yes is_ph_low Is pH acidic? check_ph->is_ph_low adjust_ph Action: Increase pH with dilute base is_ph_low->adjust_ph Yes check_temp Was solution cooled? is_ph_low->check_temp No end Issue Resolved adjust_ph->end is_cooled Yes check_temp->is_cooled warm_solution Action: Gently warm solution is_cooled->warm_solution Yes check_concentration Is concentration high? is_cooled->check_concentration No warm_solution->end is_high_conc Yes check_concentration->is_high_conc dilute_solution Action: Dilute solution is_high_conc->dilute_solution Yes is_high_conc->end No dilute_solution->end improper_storage Improper Storage? check_storage->improper_storage correct_storage Action: Store in amber vials, under inert atmosphere improper_storage->correct_storage Yes improper_storage->end No correct_storage->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways main_compound This compound oxidation Oxidation (e.g., via H₂O₂) main_compound->oxidation thermal_stress Thermal Stress (Heat) main_compound->thermal_stress photolytic_stress Photolytic Stress (UV/Vis Light) main_compound->photolytic_stress hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis oxidized_products Oxidized Degradation Products (e.g., Hydroxylated species, Ring-opened products) oxidation->oxidized_products decarboxylated_products Decarboxylated Products (Loss of CO₂) thermal_stress->decarboxylated_products photodegradation_products Photodegradation Products photolytic_stress->photodegradation_products hydrolyzed_products Hydrolyzed Products (Potential ester formation and subsequent hydrolysis if alcohols are present) hydrolysis->hydrolyzed_products

Caption: Potential degradation pathways.

References

Technical Support Center: Crystallization of Cyclohexane-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymorphism during the crystallization of Cyclohexane-1,3,5-tricarboxylic acid (CTA).

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound (CTA)?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, known as polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability. For active pharmaceutical ingredients (APIs) and other specialty chemicals, uncontrolled polymorphism can impact performance, bioavailability, and manufacturability. In the case of CTA, different polymorphs could affect its use in applications such as the formation of metal-organic frameworks (MOFs) or as a starting material in drug development.

Q2: What are the known crystal forms of this compound?

The cis,cis-isomer of this compound has a known crystal structure which is triclinic.[1] When crystallized from ethanol, it has been observed to form a 1:1 hydrate (CTA·H₂O).[1] The existence of other anhydrous or solvated polymorphs is possible and may depend on the crystallization conditions. It is also important to consider the stereoisomers of CTA (cis and trans), as they are different compounds and will have distinct crystal structures.

Q3: How does the choice of solvent influence the polymorphic outcome of CTA crystallization?

The solvent plays a critical role in determining which polymorph is formed. Solvent-solute interactions can stabilize different molecular conformations in the solution, leading to the nucleation and growth of a specific crystal form. For CTA, a polar protic solvent like ethanol is known to produce a hydrate.[1] The use of apolar solvents or solvents with different hydrogen bonding capabilities could potentially lead to the formation of anhydrous polymorphs or other solvates. The polarity of the solvent can also affect the crystal habit, or the external shape of the crystals.

Q4: What is the difference between kinetic and thermodynamic control in CTA crystallization?

Kinetic and thermodynamic control refer to the conditions that favor the formation of either the least stable but fastest-forming polymorph (kinetic product) or the most stable polymorph (thermodynamic product).

  • Kinetic control is typically favored by rapid cooling and high supersaturation, which can lead to the formation of a metastable polymorph.[2][3][4][5]

  • Thermodynamic control is favored by slower cooling rates, lower supersaturation, and longer crystallization times, allowing the system to reach its lowest energy state and form the most stable polymorph.[2][3][4][5]

To obtain a specific polymorph of CTA, it is crucial to control the crystallization conditions to favor either kinetic or thermodynamic pathways.

Troubleshooting Guides

Issue 1: A mixture of different crystal forms or unexpected polymorphs of CTA is obtained.

Possible Cause Troubleshooting Steps
Solvent Choice The solvent may be promoting the formation of multiple polymorphs or an undesired solvate.
1. Solvent Screening: Conduct small-scale crystallization experiments with a variety of solvents of different polarities (e.g., water, methanol, acetone, ethyl acetate, toluene).[6]
2. Characterization: Analyze the resulting crystals from each solvent using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Infrared (IR) spectroscopy to identify the polymorphic form.
Cooling Rate Rapid cooling can lead to the formation of metastable polymorphs, while very slow cooling might favor a different stable form.[7][8]
1. Controlled Cooling: Implement a programmed cooling profile. Compare the results of rapid cooling (e.g., placing the flask in an ice bath) versus slow cooling (e.g., allowing the flask to cool to room temperature slowly, followed by refrigeration).
2. Isothermal Crystallization: Maintain a constant temperature and allow the solvent to evaporate slowly to achieve crystallization.
Supersaturation Level High supersaturation may favor the nucleation of metastable forms.
1. Adjust Concentration: Experiment with different starting concentrations of CTA in the chosen solvent.
2. Seeding: Introduce a small amount of the desired polymorph (a seed crystal) to the solution to encourage its growth.[9]

Issue 2: CTA "oils out" or precipitates as an amorphous solid instead of crystallizing.

Possible Cause Troubleshooting Steps
High Solute Concentration The concentration of CTA in the solvent is too high, leading to precipitation rather than orderly crystallization.
1. Increase Solvent Volume: Add more hot solvent to fully dissolve the material and then cool slowly.[9]
2. Use a Co-solvent System: Dissolve CTA in a good solvent and then slowly add an anti-solvent (a solvent in which CTA is poorly soluble) until turbidity is observed, then allow to cool.
Cooling Too Rapidly The solution is being cooled too quickly, not allowing enough time for crystal nucleation and growth.
1. Insulate the Crystallization Vessel: Wrap the flask in glass wool or another insulating material to slow the rate of cooling.
Inappropriate Solvent The chosen solvent may have a boiling point that is too low, leading to rapid evaporation and crashing out of the solid.
1. Select a Higher-Boiling Solvent: Choose a solvent with a higher boiling point in which CTA has good solubility at elevated temperatures and lower solubility at room temperature.

Quantitative Data

Property Value Source
Molecular Formula C₉H₁₂O₆[10][11]
Molecular Weight 216.19 g/mol [10][12]
Melting Point (cis-isomer) 211-215 °C[12]
Melting Point (cis- and trans- mixture) 207 °C[13]

Note: The melting point can be an indicator of purity and polymorphic form. Different polymorphs will have different melting points.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Obtaining a Single Polymorph of CTA

  • Solvent Selection:

    • Test the solubility of a small amount of CTA in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve CTA when hot but have low solubility when cold.

    • Consider using solvents such as water, ethanol, methanol, acetone, or ethyl acetate.

  • Dissolution:

    • Place the crude CTA in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to completely dissolve the solid. Use a steam bath or hot plate for heating.

  • Cooling and Crystallization:

    • For the Thermodynamic Product (most stable form):

      • Cover the flask and allow it to cool slowly to room temperature.

      • To further increase the yield, place the flask in a refrigerator or ice bath after it has reached room temperature.

    • For a Potential Kinetic Product (metastable form):

      • Rapidly cool the hot solution in an ice bath.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

  • Characterization:

    • Analyze the dried crystals using PXRD, DSC, or melting point determination to confirm the polymorphic form and purity.

Visualizations

experimental_workflow cluster_start Start cluster_screening Solvent Screening cluster_crystallization Crystallization cluster_analysis Analysis cluster_end End start Crude CTA Sample solvent_selection Select Potential Solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate) start->solvent_selection solubility_test Test Solubility at Room Temp and Boiling Point solvent_selection->solubility_test dissolution Dissolve CTA in Minimum Amount of Hot Solvent solubility_test->dissolution cooling Cooling Step dissolution->cooling slow_cooling Slow Cooling (Thermodynamic Control) cooling->slow_cooling Favors stable form fast_cooling Fast Cooling (Kinetic Control) cooling->fast_cooling May yield metastable form isolation Isolate Crystals (Vacuum Filtration) slow_cooling->isolation fast_cooling->isolation drying Dry Crystals isolation->drying characterization Characterize Polymorph (PXRD, DSC, MP) drying->characterization end Pure Single Polymorph of CTA characterization->end troubleshooting_crystallization cluster_problem Problem Identification cluster_solution Potential Solutions start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out / Amorphous Solid start->oiling_out multiple_forms Mixture of Polymorphs start->multiple_forms add_seed Add Seed Crystal no_crystals->add_seed If solution is clear scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask If solution is cloudy concentrate Reduce Solvent Volume no_crystals->concentrate If too dilute change_solvent Change Solvent oiling_out->change_solvent slow_cooling Slower Cooling Rate oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent multiple_forms->add_seed With desired polymorph control_cooling Control Cooling Rate multiple_forms->control_cooling solvent_screen Perform Solvent Screen multiple_forms->solvent_screen

References

analytical methods for detecting byproducts in Cyclohexane-1,3,5-tricarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexane-1,3,5-tricarboxylic acid. Our aim is to address common issues encountered during the analysis of reaction mixtures, ensuring accurate detection and quantification of byproducts.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analytical characterization of this compound and its reaction byproducts.

High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the carboxyl groups and the stationary phase. - Inappropriate mobile phase pH.- Use a column with end-capping to minimize silanol interactions. - Lower the mobile phase pH (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid groups. - Consider using an ion-pairing reagent.
Poor Resolution - Inadequate separation between isomers (cis/trans) or closely related byproducts. - Suboptimal mobile phase composition.- Optimize the mobile phase gradient and composition. - Experiment with a different stationary phase (e.g., a polar-embedded column). - Adjust the column temperature to improve selectivity.
Inconsistent Retention Times - Fluctuations in mobile phase composition or pH. - Column degradation. - Inadequate column equilibration.- Ensure precise preparation of the mobile phase and use a buffer. - Flush the column regularly and replace if necessary. - Allow for sufficient equilibration time between runs.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system.- Use HPLC-grade solvents and filter the mobile phase. - Degas the mobile phase thoroughly. - Purge the pump and detector to remove air bubbles.
Gas Chromatography-Mass Spectrometry (GC-MS)
ProblemPossible Cause(s)Suggested Solution(s)
No or Poor Peak Response - The compound is non-volatile or thermally labile. - Inefficient derivatization.- Derivatize the carboxylic acid groups to increase volatility (e.g., methylation or silylation). - Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Peak Broadening - Active sites in the inlet liner or column. - Suboptimal temperature program.- Use a deactivated inlet liner. - Optimize the oven temperature program to ensure sharp peaks.
Poor Repeatability - Inconsistent injection volume. - Leaks in the system.- Use an autosampler for precise injections. - Perform a leak check of the GC system.
Matrix Interference - Co-elution of byproducts or residual starting materials.- Optimize the temperature program for better separation. - Use selected ion monitoring (SIM) mode for targeted analysis to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts to expect in the synthesis of this compound?

A1: The synthesis of this compound typically involves the hydrogenation of benzene-1,3,5-tricarboxylic acid (trimesic acid). Potential byproducts can include incompletely hydrogenated intermediates such as cyclohexene-1,3,5-tricarboxylic acid, as well as various cis and trans isomers of the final product. Other possible impurities could be residual starting materials or solvents.

Q2: Which HPLC column is best suited for analyzing this compound?

A2: A reversed-phase C18 column is a common choice. However, due to the high polarity of the tricarboxylic acid, a polar-embedded or "aqua" type C18 column can provide better retention and peak shape, especially with highly aqueous mobile phases.

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound has a low volatility due to its multiple carboxylic acid groups, making it unsuitable for direct GC-MS analysis. Derivatization, such as methylation to form the corresponding methyl esters, increases the volatility of the analyte, allowing it to be vaporized and passed through the GC column.

Q4: What are the characteristic 1H NMR signals for this compound?

A4: The 1H NMR spectrum of this compound will show signals for the cyclohexane ring protons. The chemical shifts and splitting patterns will depend on the specific isomer (cis/trans). Generally, you can expect multiplets in the region of 1.5-2.5 ppm. The acidic protons of the carboxyl groups will appear as a broad singlet at a much higher chemical shift (typically >10 ppm), and its visibility can be solvent-dependent.

Q5: What are the key FTIR absorption bands for this compound?

A5: The FTIR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups. Look for a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations can be observed in the 1200-1400 cm⁻¹ region.

Quantitative Data Summary

The following table provides hypothetical, yet typical, analytical data for this compound and a potential byproduct. Actual values will vary based on the specific instrumentation and conditions used.

CompoundAnalytical MethodRetention Time (min)m/z (Mass Spectrometry)
This compoundHPLC-UV8.5215.05 (M-H)⁻
Cyclohexene-1,3,5-tricarboxylic acidHPLC-UV9.2213.04 (M-H)⁻
Methylated this compoundGC-MS12.1258.1 (M+)

Experimental Protocols

Protocol 1: HPLC-UV Analysis of a Reaction Mixture
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis Following Methylation
  • Derivatization (Methylation):

    • To approximately 1 mg of the dried reaction mixture residue, add 1 mL of 2M methanolic HCl.

    • Heat the mixture at 70 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Derivatization Derivatization (Methylation) ReactionMixture->Derivatization HPLC HPLC-UV Dilution->HPLC GCMS GC-MS Derivatization->GCMS DataProcessing Data Processing HPLC->DataProcessing GCMS->DataProcessing ByproductID Byproduct Identification DataProcessing->ByproductID Quantification Quantification DataProcessing->Quantification Synthesis_Byproducts Start Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid) Reaction Hydrogenation Reaction Start->Reaction Product This compound (Desired Product) Reaction->Product Byproduct1 Incomplete Hydrogenation (e.g., Cyclohexene-1,3,5-tricarboxylic acid) Reaction->Byproduct1 Side Reaction Byproduct2 Isomers (cis/trans) Product->Byproduct2 Isomerization

Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from Cyclohexane-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from Cyclohexane-1,3,5-tricarboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors to improve the thermal stability of these materials.

Frequently Asked Questions (FAQs)

Q1: My synthesized MOF from this compound exhibits lower than expected thermal stability. What are the potential causes?

A1: Several factors can contribute to reduced thermal stability in MOFs synthesized with flexible ligands like this compound:

  • Incomplete Solvent Removal: Residual solvent molecules within the pores can lower the decomposition temperature. Ensure your activation (solvent removal) process is thorough.

  • Presence of Coordinated Solvent Molecules: Solvent molecules directly coordinated to the metal centers can be a primary point of framework collapse upon heating.[1]

  • Framework Flexibility: The inherent flexibility of the this compound ligand can lead to lower thermal stability compared to MOFs constructed from rigid ligands.[2]

  • Metal Ion Choice: The nature of the metal-ligand bond significantly impacts thermal stability. "Softer" metal ions may form less stable bonds, leading to earlier decomposition.[1]

  • Low Crystallinity: A poorly crystalline material will likely have a less defined and less stable structure, leading to a broader and lower decomposition temperature range.

Q2: What general strategies can I employ to improve the thermal stability of my MOFs?

A2: Several strategies have been shown to enhance the thermal stability of MOFs:

  • Choice of Metal Ion: Utilizing "harder" metal ions can lead to stronger metal-ligand bonds and, consequently, higher thermal stability.[1]

  • Mixed-Ligand Systems: Introducing a more rigid secondary ligand, such as a nitrogen-donor ligand, can help to rigidify the framework and improve its thermal robustness.

  • Post-Synthetic Modification (PSM): Modifying the MOF after its initial synthesis can introduce functional groups that enhance framework stability.[3][4] This can be achieved by modifying the organic linkers or the metal clusters.[3]

  • Control of Synthesis Conditions: Parameters such as temperature, reaction time, and solvent system can influence the crystallinity and defect density of the MOF, which in turn affect its thermal stability.

Q3: How does the flexibility of the this compound ligand affect the MOF's thermal properties?

A3: The flexibility of the this compound ligand can lead to dynamic framework behaviors. While this can be advantageous for applications like gas storage and separation, it can also contribute to lower thermal stability. The conformational freedom of the cyclohexane ring can provide pathways for framework distortion and collapse at lower temperatures compared to MOFs built with rigid aromatic linkers.[2]

Troubleshooting Guides

Issue 1: Premature Framework Decomposition Observed in TGA

Problem: The thermogravimetric analysis (TGA) of your this compound-based MOF shows a significant weight loss at a temperature lower than anticipated for the decomposition of the organic linker.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete solvent removal Implement a more rigorous activation protocol. This may involve solvent exchange with a lower boiling point solvent followed by heating under vacuum at an elevated temperature below the decomposition point.A sharper, higher-temperature decomposition step in the subsequent TGA analysis.
Coordinated solvent molecules Modify the synthesis conditions to minimize the incorporation of coordinated solvent. This could involve changing the solvent system or increasing the reaction temperature to favor the formation of a more condensed, solvent-free framework.[1]An increase in the onset of thermal decomposition.
Low-energy decomposition pathway due to ligand flexibility Consider a post-synthetic modification to rigidify the linker or introduce stronger intermolecular interactions. For instance, functionalization with groups capable of hydrogen bonding could enhance framework stability.A shift in the decomposition temperature to a higher value.
Issue 2: Poor Crystallinity and Broad Decomposition Range

Problem: The powder X-ray diffraction (PXRD) pattern of your synthesized MOF shows broad peaks, indicating low crystallinity, and the TGA curve exhibits a gradual, broad weight loss instead of a sharp decomposition step.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal synthesis conditions Systematically vary the synthesis parameters, including temperature, reaction time, and reactant concentrations. A longer reaction time or a higher temperature (within limits to avoid linker decomposition) can sometimes improve crystallinity.Sharper peaks in the PXRD pattern and a more defined decomposition step in the TGA.
Rapid precipitation of the MOF Use a modulator, such as a monocarboxylic acid, during synthesis to slow down the crystallization process and improve the quality of the resulting crystals.Improved crystallinity and, consequently, a more uniform and higher thermal decomposition temperature.
Ligand conformation issues Experiment with different solvent systems that may influence the preferred conformation of the flexible this compound ligand during MOF assembly.A more ordered and crystalline framework with enhanced thermal stability.

Quantitative Data

The following table summarizes hypothetical TGA data for a Cu-based MOF synthesized with this compound, illustrating the potential impact of different strategies on thermal stability.

MOF Sample Modification Strategy Decomposition Onset Temperature (°C) Notes
Cu-CHT (as-synthesized) None280CHT = Cyclohexane-1,3,5-tricarboxylate. Baseline thermal stability.
Cu-CHT (activated) Solvent exchange with acetone, followed by vacuum drying at 150 °C for 12h.310Removal of pore-occluded and weakly bound solvent molecules increases stability.
Cu-CHT-Glycine Post-synthetic modification with glycine.330Amino acid functionalization can enhance hydrothermal and thermal stability.[5][6][7]
Cu-CHT/Bipy Mixed-ligand synthesis with 4,4'-bipyridine.350The rigid N-donor ligand helps to stabilize the framework.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Robust Cu-MOF with this compound and a Mixed N-donor Ligand

This protocol is a generalized procedure for synthesizing a more robust MOF using a mixed-ligand approach.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₃CHT)

  • 4,4'-bipyridine (bipy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.

  • In a separate vial, dissolve 0.3 mmol of H₃CHT and 0.2 mmol of 4,4'-bipyridine in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the sample by heating under vacuum at 150 °C for 12 hours to remove residual solvent.

Protocol 2: Post-Synthetic Modification with an Amino Acid

This protocol outlines a general method for improving the hydrothermal and thermal stability of a pre-synthesized Cu-MOF derived from this compound.[5][6][7]

Materials:

  • Pre-synthesized Cu-CHT MOF

  • Glycine

  • Ethanol

Procedure:

  • Activate the pre-synthesized Cu-CHT MOF by heating under vacuum at 150 °C for 12 hours.

  • Prepare a 0.1 M solution of glycine in ethanol.

  • Immerse 100 mg of the activated Cu-CHT MOF in 10 mL of the glycine solution.

  • Stir the suspension at 60 °C for 24 hours.

  • Collect the solid by centrifugation or filtration and wash thoroughly with ethanol to remove any unreacted glycine.

  • Dry the functionalized MOF under vacuum at 100 °C for 6 hours.

Visualizations

Experimental_Workflow Workflow for Improving MOF Thermal Stability cluster_synthesis Synthesis cluster_characterization1 Initial Characterization cluster_troubleshooting Troubleshooting / Optimization cluster_characterization2 Final Characterization synthesis Synthesize MOF with This compound mixed_ligand Option: Introduce rigid co-ligand synthesis->mixed_ligand pxrd1 PXRD for Crystallinity synthesis->pxrd1 tga1 TGA for Initial Thermal Stability synthesis->tga1 low_stability Low Thermal Stability? tga1->low_stability activation Optimize Activation (Solvent Exchange, Vacuum, Heat) low_stability->activation Yes psm Post-Synthetic Modification (e.g., Amino Acid Functionalization) low_stability->psm Yes final_product Thermally Stable MOF low_stability->final_product No pxrd2 PXRD of Modified MOF activation->pxrd2 tga2 TGA of Modified MOF activation->tga2 psm->pxrd2 psm->tga2 tga2->final_product

Caption: A flowchart illustrating the experimental workflow for synthesizing and improving the thermal stability of MOFs.

logical_relationships Factors Influencing Thermal Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Experimental Factors ts Thermal Stability metal_ion Metal Ion Hardness metal_ion->ts Stronger Bond = Higher Stability ligand_flex Ligand Flexibility ligand_flex->ts Higher Flexibility = Lower Stability synthesis_cond Synthesis Conditions (Temp, Time, Solvent) synthesis_cond->ts activation_proc Activation Protocol activation_proc->ts psm Post-Synthetic Modification psm->ts

References

Validation & Comparative

performance comparison of different tricarboxylic acid linkers for porous materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical determinant in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. Among the vast library of available linkers, tricarboxylic acids have emerged as a versatile and widely utilized class of building blocks. Their trivalent nature allows for the construction of highly connected and robust frameworks with tunable porosity and chemical functionality. This guide provides an objective comparison of the performance of three prominent tricarboxylic acid linkers: 1,3,5-benzenetricarboxylic acid (BTC), 1,3,5-benzenetribenzoic acid (BTB), and 1,3,5-triazine-2,4,6-tribenzoic acid (TATB). The comparison is primarily focused on copper-based MOFs to provide a standardized basis for evaluation.

Performance Comparison of Tricarboxylic Acid Linkers

The choice of a tricarboxylic acid linker significantly impacts the resulting MOF's properties, including surface area, pore volume, and stability. The table below summarizes key performance metrics for MOFs synthesized with BTC, BTB, and TATB linkers, using copper as the metal node.

PropertyCu-BTC (HKUST-1)Cu-BTB (MOF-14)Cu-TATB (PCN-6)
BET Surface Area (m²/g) 666 - 1700+[1][2]~1502 (Langmuir)[3]-
Pore Volume (cm³/g) ~0.69[2]~0.53[3]-
Thermal Stability (°C) ~250 - 330[1]~250[3]-
Chemical Stability Stable in water and various organic solvents.[4][5]Stable in air and insoluble in water and common organic solvents.[3]-
Key Structural Feature Prototypical trivalent linker, forming paddle-wheel secondary building units (SBUs).[6]Elongated version of BTC, leading to larger pore sizes.[3]Triazine core enforces a more planar structure compared to BTB.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs using these tricarboxylic acid linkers are crucial for reproducibility and further research. Below are representative solvothermal synthesis protocols for copper-based MOFs with BTC and BTB.

Synthesis of Cu-BTC (HKUST-1)

A widely used solvothermal method for the synthesis of HKUST-1 is as follows:

  • Precursor Solution Preparation:

    • Dissolve copper(II) nitrate trihydrate (e.g., 8 mmol) in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol (e.g., 2:1 v/v).[7]

    • In a separate container, dissolve 1,3,5-benzenetricarboxylic acid (BTC) (e.g., 4.75 mmol) in a solvent mixture of DMF and ethanol (e.g., 1:1 v/v).[7]

  • Reaction Mixture Assembly:

    • Add the BTC linker solution to the copper nitrate solution with continuous stirring at room temperature for 30 minutes.[7]

  • Solvothermal Reaction:

    • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

    • Heat the sealed autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours).[4][8]

  • Isolation and Purification:

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the collected crystals with DMF and then with a more volatile solvent like ethanol to remove unreacted precursors and residual solvent.

  • Activation:

    • Dry the purified product under vacuum at an elevated temperature (e.g., 150 °C) to remove solvent molecules from the pores and activate the material.

Synthesis of Cu-BTB (MOF-14)

A representative solvothermal synthesis for MOF-14 is as follows:

  • Precursor Solution Preparation:

    • Dissolve 1,3,5-benzenetribenzoic acid (H3BTB) (e.g., 0.23 g, 0.052 mmol) and copper(II) nitrate dihydrate (e.g., 0.065 g, 0.28 mmol) in a solvent mixture of ethanol (3 ml), N,N'-dimethylformamide (DMF) (3 ml), and water (2 ml).[3]

  • Reaction Mixture Assembly:

    • Add excess pyridine (0.62 mmol) to the precursor solution.[3]

  • Solvothermal Reaction:

    • Heat the mixture at 65°C for 1 day.[3]

  • Isolation and Purification:

    • Large green cubic crystals are formed in high yield.[3]

    • The product is stable in air and insoluble in water and common organic solvents.[3]

Linker Structure-Property Relationship

The structural characteristics of the tricarboxylic acid linker, such as its length and planarity, directly influence the topology and properties of the resulting porous material.

Linker_Performance BTC BTC (1,3,5-benzenetricarboxylic acid) Porosity Porosity (Surface Area, Pore Volume) BTC->Porosity Moderate Stability Stability (Thermal, Chemical) BTC->Stability High Topology Framework Topology BTC->Topology HKUST-1 type BTB BTB (1,3,5-benzenetribenzoic acid) BTB->Porosity High (Elongated) BTB->Stability Good BTB->Topology MOF-14 type TATB TATB (1,3,5-triazine-2,4,6-tribenzoic acid) TATB->Topology PCN-6 type (Planar)

References

Assessing the Cross-Reactivity of Cyclohexane-1,3,5-tricarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, specifically focusing on derivatives of Cyclohexane-1,3,5-tricarboxylic acid. As publicly available data on the specific biological targets and off-target profiles of this compound class are limited, this document outlines the essential experimental protocols and data presentation strategies required to generate a thorough comparative analysis. The methodologies described herein are fundamental to modern drug discovery and development, ensuring a comprehensive understanding of a compound's selectivity and potential for off-target effects.

Introduction to Cross-Reactivity Assessment

Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to or modulate the activity of targets other than its intended primary target. Assessing cross-reactivity is a critical step in preclinical research, as off-target interactions can lead to unforeseen side effects or toxicity. A systematic evaluation of a compound's selectivity profile is therefore essential for advancing a lead candidate.

This guide will detail a strategic workflow for characterizing the cross-reactivity of this compound derivatives, from initial target identification to broad panel screening.

Proposed Experimental Workflow

A logical and staged approach is recommended to efficiently assess the cross-reactivity of a novel compound series. The following workflow provides a roadmap for researchers.

experimental_workflow cluster_0 Phase 1: Primary Target Identification & Validation cluster_1 Phase 2: In Vitro Cross-Reactivity Profiling cluster_2 Phase 3: Cellular and Functional Cross-Reactivity Assessment a Synthesis of this compound derivatives b Primary Target Hypothesis (e.g., based on structural similarity to known ligands) a->b c Initial Screening (e.g., Biochemical or Cell-Based Assays) b->c d Confirmation of Primary Target(s) and Determination of Potency (e.g., IC50/EC50) c->d e Selectivity Screening against a Panel of Related Targets d->e f Broad Target Panel Screening (e.g., SafetyScan, CEREP) e->f g Analysis of Off-Target Hits f->g h Cell-Based Functional Assays for Off-Target Hits g->h i Phenotypic Screening g->i j Interpretation of Cross-Reactivity Profile and Lead Optimization h->j i->j

Caption: A generalized experimental workflow for assessing the cross-reactivity of novel chemical compounds.

Data Presentation: Comparative Cross-Reactivity Profile

Quantitative data from cross-reactivity assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives and against known reference compounds. The following table is a template for presenting such data.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target 1Off-Target 1 % Inhibition @ 1µMOff-Target 2Off-Target 2 % Inhibition @ 1µM
CHT-D1 Target X50Target Y85%Target Z15%
CHT-D2 Target X75Target Y60%Target Z5%
CHT-D3 Target X120Target Y25%Target Z<2%
Reference Cmpd Target X10Target Y95%Target Z50%

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments in cross-reactivity assessment.

Competitive Binding Assay

This assay measures the ability of a test compound to displace a labeled ligand from its target, providing information on binding affinity (Ki).

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

    • Prepare a stock solution of the radiolabeled or fluorescently labeled ligand at a concentration of 10x the desired final concentration.

    • Prepare serial dilutions of the this compound derivatives and a known reference inhibitor.

    • Prepare a suspension of the target receptor (e.g., cell membranes or purified protein) at a concentration that yields a robust signal.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each test compound dilution.

    • Add 20 µL of the labeled ligand to all wells.

    • For determining non-specific binding, add a high concentration of an unlabeled reference compound to a set of control wells.

    • Initiate the binding reaction by adding 170 µL of the receptor preparation to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation.

  • Detection and Data Analysis:

    • Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold assay buffer to remove unbound ligand.

    • Measure the bound radioactivity or fluorescence using a suitable plate reader.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay determines the ability of a compound to modulate the activity of a target enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer optimized for the specific enzyme's activity.

    • Prepare a stock solution of the enzyme at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the this compound derivatives.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Functional Assay

These assays measure the effect of a compound on a cellular process that is dependent on the activity of a specific target or pathway.

Protocol:

  • Cell Culture and Plating:

    • Culture a cell line that endogenously expresses the target of interest or has been engineered to do so.

    • Plate the cells in 96-well or 384-well plates at a density that allows for optimal growth and response.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a period sufficient to elicit a measurable functional response (e.g., hours to days).

  • Functional Readout and Data Analysis:

    • Measure the cellular response using a relevant assay. Examples include:

      • Calcium flux assays for G-protein coupled receptors.

      • Reporter gene assays for transcription factors.

      • Cell proliferation or cytotoxicity assays.

    • Normalize the data to vehicle-treated control cells.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values by fitting the data to a dose-response curve.

Signaling Pathway and Logical Relationship Diagrams

Understanding the potential signaling pathways affected by off-target interactions is crucial. The following diagram illustrates a hypothetical signaling cascade that could be investigated if a this compound derivative is found to interact with a receptor tyrosine kinase (RTK).

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ligand Ligand rtk Receptor Tyrosine Kinase (RTK) (Off-Target) ligand->rtk Binding ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival compound CHT Derivative compound->rtk Inhibition/Modulation

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially modulated by an off-target interaction.

By systematically applying the experimental strategies and data analysis frameworks outlined in this guide, researchers can build a robust cross-reactivity profile for this compound derivatives, enabling informed decisions for lead optimization and further development.

The Influence of Organic Linkers on the Thermal Stability of Coordination Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination for researchers, scientists, and drug development professionals on how the choice of organic linker dictates the thermal behavior of coordination polymers, supported by experimental data.

The thermal stability of coordination polymers is a critical parameter influencing their applicability in fields ranging from drug delivery to catalysis. The selection of the organic linker molecule plays a pivotal role in determining the ultimate thermal resilience of these materials. This guide provides a comparative analysis of coordination polymers with different linkers, summarizing key quantitative data and outlining the experimental protocols used for their thermal characterization.

Comparative Thermal Stability Data

The thermal decomposition behavior of coordination polymers is significantly influenced by the nature of the organic linker. Modifications to the linker, such as fluorination or altering its geometry, can lead to substantial changes in thermal stability. Below is a summary of thermal analysis data for various coordination polymers, highlighting the impact of different linkers.

Coordination PolymerMetal IonLinkerTdecomposition (°C)TechniqueKey Observations
UHM-33 TopologyCu(II)Monofluoro-trimesic acid (H mF-BTC)>300TGA/DSCDecreasing thermal stability with increased fluorination of the linker.[1]
UHM-33 TopologyCu(II)Difluoro-trimesic acid (H dF-BTC)<300TGA/DSCIncreased fluorination leads to lower decomposition temperatures.[1]
Isostructural PolymerCo(II)2,5-dimethoxyterephthalate (2,5-DMT)>300TGA/DSCHigh thermal stability observed.[2]
Isostructural PolymerMn(II)2,5-dimethoxyterephthalate (2,5-DMT)>300TGA/DSCSimilar thermal stability to the Co(II) analogue.[2]
Isostructural PolymerZn(II)2,5-dimethoxyterephthalate (2,5-DMT)~280-430TGA/DSCSlightly lower decomposition temperature compared to Co(II) and Mn(II) analogues.[2]
3D Coordination PolymerCo(II)biphenyl-4,4'-dioxydiacetateHigher StabilityTG-DSC3D structure exhibited greater thermal stability compared to the 1D polymer.[3]
1D Coordination PolymerNi(II)biphenyl-4,4'-dioxydiacetateLower StabilityTG-DSCThe dimensionality influenced by the linker coordination mode affects thermal stability.[3]

The Interplay of Linker Properties and Thermal Stability

The stability of coordination polymers is a complex interplay of factors, with the organic linker at its core. The strength of the metal-ligand coordination bonds is a primary determinant of thermal stability.[4] Linkers that form stronger coordination bonds with metal ions tend to produce more thermally robust frameworks.[4]

Furthermore, modifications to the linker itself, such as the introduction of functional groups or the use of more rigid and bulky structures, can enhance overall stability.[4] For instance, the geometry of the linker, including the angle of carboxylic groups, can control the morphology and, consequently, the thermal properties of the resulting coordination polymer.

The following diagram illustrates the logical relationship between the choice of linker, the resulting structural characteristics of the coordination polymer, and its thermal stability.

G Relationship between Linker, Structure, and Thermal Stability cluster_linker Linker Properties cluster_structure Coordination Polymer Structure Linker_Geometry Geometry (e.g., angle of functional groups) Dimensionality Dimensionality (1D, 2D, 3D) Linker_Geometry->Dimensionality Linker_Functionality Functionality (e.g., fluorination, substituents) Coordination_Environment Coordination Environment & Bond Strength Linker_Functionality->Coordination_Environment Porosity Porosity & Solvent Accessibility Linker_Functionality->Porosity Linker_Rigidity Rigidity/Flexibility Linker_Rigidity->Dimensionality Thermal_Stability Thermal Stability (Decomposition Temperature) Coordination_Environment->Thermal_Stability Dimensionality->Thermal_Stability Porosity->Thermal_Stability TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (e.g., Mettler Toledo TGA/SDTA 851e) sample_prep->instrument_setup heating_program Heating Program (e.g., 30-1000 °C at 10 °C/min) instrument_setup->heating_program atmosphere Atmosphere Control (e.g., Air or N2 at 0.75 dm³/h) heating_program->atmosphere data_acquisition Data Acquisition (Mass loss vs. Temperature) atmosphere->data_acquisition analysis Data Analysis (Decomposition steps and residual mass) data_acquisition->analysis end End analysis->end

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Cyclohexane-1,3,5-tricarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the single-crystal X-ray diffraction (XRD) analysis of Cyclohexane-1,3,5-tricarboxylic acid (CTA) and its derivatives. Understanding the three-dimensional structure of these molecules is crucial for applications in crystal engineering, materials science, and drug development, where molecular conformation and intermolecular interactions dictate physical and chemical properties. This document summarizes key crystallographic data and provides a general experimental protocol for single-crystal XRD analysis.

Comparison of Crystallographic Data

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersKey Features
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid[1]C₉H₁₂O₆TriclinicP-1a, b, c, α, β, γ not detailed in abstractStructure solved from powder diffraction data.[1]
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid hydrateC₉H₁₂O₆·H₂OMonoclinicC2/ca, b, c, β not detailed in abstractForms a hydrated crystal structure.
trans-Cyclohexane-1,3,5-tricarboxylic acid (in a 1:1 complex)C₉H₁₂O₆Not specifiedNot specifiedNot specifiedStructure determined within a co-crystal with a tripodal tris-amidopyridine receptor.
cis,cis-Cyclohexane-1,3,5-tricarboxamideC₉H₁₅N₃O₃TrigonalR3Not detailed in abstractExhibits a hexagonal columnar structure stabilized by a network of hydrogen bonds.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of carboxylic acid derivatives. Specific parameters such as the choice of X-ray source and temperature may vary depending on the sample and the instrument used.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this compound and its derivatives include water, ethanol, or mixtures thereof. The crystallization process can be influenced by factors such as temperature, solvent polarity, and the presence of impurities.

Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer equipped with a detector such as a CCD or CMOS sensor.

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis cif CIF File Generation analysis->cif

General workflow for single-crystal X-ray diffraction analysis.

References

Safety Operating Guide

Proper Disposal of Cyclohexane-1,3,5-tricarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Cyclohexane-1,3,5-tricarboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation[1]. Some safety data sheets also indicate that it may be harmful if swallowed and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Protective gloves (e.g., nitrile rubber)To prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved dust mask (e.g., N95)Required when dusts are generated to prevent respiratory tract irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste product and manage it in accordance with all applicable local, state, and national environmental regulations.

  • Waste Collection and Storage:

    • Do not mix this compound waste with other waste materials.

    • Keep the chemical waste in its original container whenever possible. If the original container is not usable, transfer the waste to a clearly labeled, compatible container.

    • The container must be tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handling Spills:

    • In the event of a spill, avoid creating dust.

    • Carefully sweep or scoop up the spilled material.

    • Place the collected material into a suitable, sealed container for disposal[1].

    • Prevent the product from entering drains or waterways.

  • Final Disposal:

    • Disposal must be conducted by a licensed waste disposal company .

    • The waste must be disposed of at an approved waste disposal plant [1].

    • Ensure that the disposal method complies with all relevant federal, state, and local regulations.

    • Contaminated packaging should be handled in the same manner as the chemical itself and should be completely emptied before disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound is_waste Is the material intended for disposal? start->is_waste ppe Wear appropriate PPE: - Gloves - Eye Protection - Dust Mask (if needed) is_waste->ppe Yes collect Collect waste in a labeled, sealed container. Do not mix with other waste. ppe->collect spill Is there a spill? collect->spill cleanup Clean up spill without creating dust. Place in a sealed container for disposal. Prevent entry into drains. spill->cleanup Yes storage Store waste container in a cool, dry, well-ventilated area. spill->storage No cleanup->storage contact_ehs Contact licensed waste disposal company or institutional EHS. storage->contact_ehs transport Arrange for transport to an approved waste disposal facility. contact_ehs->transport end End: Compliant Disposal transport->end

References

Essential Safety and Operational Guide for Handling Cyclohexane-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Cyclohexane-1,3,5-tricarboxylic acid (CAS No. 25357-95-3). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that can cause skin and eye irritation.[1][2] Proper selection and use of PPE are the first line of defense against accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of dust generation or splashing.[3]Protects against airborne particles and potential splashes of solutions containing the acid.
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[3] - Lab Coat: A standard laboratory coat must be worn and fully fastened. - Footwear: Fully enclosed shoes.Nitrile and butyl rubber gloves provide good resistance against a range of acids.[3] A lab coat and enclosed shoes protect the skin from accidental contact.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood.[4] If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates may be necessary.Prevents inhalation of irritating dust particles.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Preparation:

  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, containers, and solvents, before beginning work.

  • Don PPE: Put on all required PPE as detailed in Table 1.

During Use:

  • Avoid Dust Formation: When transferring the solid, use a spatula and avoid vigorous scooping or pouring that could generate dust.

  • Weighing: If possible, weigh the chemical inside a fume hood or a ventilated balance enclosure.[5]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Post-Handling:

  • Decontamination: Clean all work surfaces, glassware, and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, such as used gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste.

  • Solutions: Solutions containing the acid should be collected in a designated hazardous waste container for acidic waste. Do not mix with incompatible waste streams.

Disposal Method:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.[4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an accidental exposure.

Table 2: Emergency Response Protocols

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[7] For larger spills, or if you are unsure how to proceed, contact your institution's EHS office.

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency gather_materials Assemble Materials check_emergency->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Chemical don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Work dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment dispose_waste Segregate and Store Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe collect_waste Collect in Labeled Hazardous Waste Container dispose_waste->collect_waste store_chem Store Chemical Properly remove_ppe->store_chem contact_ehs Contact EHS for Pickup collect_waste->contact_ehs

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cyclohexane-1,3,5-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.